1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
Description
BenchChem offers high-quality 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPGYXADKFDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538284 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59839-23-5 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide
This technical guide details the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide , a critical scaffold in the development of dopaminergic and adrenergic receptor ligands.[1]
The guide prioritizes process chemistry principles , favoring pathways that ensure regiochemical purity and scalability.
Target Molecule: 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide CAS (Free Base): 14008-01-6 CAS (HBr Salt): 59835-23-9 Core Applications: Dopamine agonist precursors, adrenergic ligands, peptidomimetic scaffolds.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (6-OH-THIQ) presents a classic regioselectivity challenge. The 1,2,3,4-tetrahydroisoquinoline ring is typically constructed via the Pictet-Spengler cyclization .[1][3] However, the directing group (hydroxyl or methoxy) at the meta position of the phenethylamine precursor can direct cyclization to either the para position (yielding the desired 6-isomer) or the ortho position (yielding the undesired 8-isomer).[1]
To ensure high purity and yield, this guide recommends Pathway A (Indirect Pictet-Spengler via O-Methyl Protection) as the primary route for laboratory and pilot-scale synthesis.[2]
Retrosynthetic Logic Diagram
Figure 1: Retrosynthetic analysis showing the two primary viable routes: The O-Methyl protection route (Pathway A) and the Isoquinoline Reduction route (Pathway B).[1]
Pathway A: The Indirect Pictet-Spengler Route (Recommended)[2]
This pathway is preferred because it avoids the oxidative instability of phenol intermediates and leverages the crystallization of the final HBr salt as a purification step.
Phase 1: Cyclization
Reaction: 3-Methoxyphenethylamine + Formaldehyde
-
Reagents: 3-Methoxyphenethylamine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Hydrochloric Acid (6M).[1]
-
Protocol:
-
Dissolve 3-methoxyphenethylamine in 6M HCl.[2]
-
Add Formaldehyde solution dropwise at ambient temperature.
-
Heat the mixture to reflux (approx. 90-100°C) for 2–4 hours.
-
In-Process Control (IPC): Monitor consumption of amine by TLC or LC-MS.[2]
-
Workup: Cool to room temperature. Basify with NaOH (aq) to pH > 11.[1] Extract with Dichloromethane (DCM).[1] Dry organic layer over MgSO₄ and concentrate.[4]
-
-
Purification Note: The crude oil contains primarily the 6-methoxy isomer.[2] The 8-methoxy isomer is a minor byproduct (typically <10%).[2] If high purity is required at this stage, the hydrochloride salt can be recrystallized from Ethanol/Ether, but it is often more efficient to proceed to demethylation.[1]
Phase 2: Demethylation & Salt Formation
Reaction: 6-Methoxy-THIQ + HBr
-
Reagents: Crude 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, 48% Hydrobromic Acid (aq).[1]
-
Protocol:
-
Dissolve the crude oil in 48% HBr (10–15 volumes).
-
Reflux vigorously (120–130°C) for 4–8 hours.
-
Observation: Methyl bromide gas is evolved (trap appropriately).[1]
-
Crystallization: Cool the solution slowly to 0°C. The product, 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, often precipitates directly from the acidic solution as white/off-white crystals.[1]
-
Isolation: Filter the precipitate. Wash with cold acetone or ether to remove colored impurities.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.[1]
-
Critical Process Parameters (CPP) Table
| Parameter | Specification | Reason for Control |
| Formaldehyde Eq. | 1.05 – 1.15 | Excess leads to N-methylation (N-methyl byproduct).[2] |
| Reflux Temp (Step 2) | >120°C | Required to cleave the aryl methyl ether efficiently.[1] |
| Cooling Rate | 10°C/hour | Slow cooling promotes large crystal growth, rejecting the 8-isomer.[1] |
Pathway B: Isoquinoline Reduction (High Purity Alternative)[1]
If 6-Hydroxyisoquinoline is available commercially, this route offers the highest regiochemical purity as the aromatic substitution pattern is pre-installed.
Workflow
Reaction: 6-Hydroxyisoquinoline
-
Reagents: 6-Hydroxyisoquinoline, Platinum Oxide (PtO₂) or Pd/C (10%), Acetic Acid, HBr.[1]
-
Protocol:
-
Dissolve 6-Hydroxyisoquinoline in Glacial Acetic Acid.
-
Add catalyst (5-10 wt%).[2]
-
Hydrogenate at 30–50 psi
pressure at room temperature for 6–12 hours. -
Workup: Filter catalyst through Celite.
-
Add 48% HBr to the filtrate.[1]
-
Concentrate under vacuum to remove acetic acid.
-
Recrystallize the residue from Ethanol/Ether to obtain the HBr salt.
-
Mechanistic & Regioselectivity Visualization[1]
The following diagram illustrates the bifurcation in the Pictet-Spengler reaction and why the 6-isomer is favored but accompanied by the 8-isomer.
Figure 2: Regioselectivity in the Pictet-Spengler cyclization. The para-attack relative to the activating group is sterically favored, leading to the 6-isomer.
Analytical Validation
To ensure the identity and purity of the synthesized 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, the following analytical signatures must be verified:
-
1H NMR (D₂O/DMSO-d6):
-
Distinct aromatic pattern: 1,2,4-trisubstituted benzene system.[1]
-
Look for a doublet (d) around 7.0 ppm (H-8), a doublet of doublets (dd) around 6.7 ppm (H-7), and a doublet (d) around 6.6 ppm (H-5).[1][2] Note: Shifts vary by solvent.
-
Aliphatic protons: Two triplets (C3, C4) and one singlet (C1) around 4.0-4.2 ppm.[1]
-
-
Melting Point: The HBr salt typically melts/decomposes >200°C.[1]
-
HPLC Purity: Method using C18 column, Acetonitrile/Water (0.1% TFA) gradient.[1] Target purity >98%.
References
-
Regioselectivity of Pictet-Spengler Reactions: Bates, H. A., et al. "Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde."[2] The Journal of Organic Chemistry. [1]
-
Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: PrepChem. "Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline."
-
Demethylation Methodologies: Chem-Station. "O-Demethylation | Chem-Station Int.[2] Ed."
-
Isoquinoline Reduction Strategies: National Institutes of Health (PMC).[1] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs."
-
General Tetrahydroisoquinoline Synthesis: Thieme Chemistry. "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives."
Sources
An In-depth Technical Guide to the Dopamine Agonist Potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, particularly within the central nervous system.[3] This technical guide provides a comprehensive exploration of the dopamine agonist potential of a specific analog, 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. Drawing upon structure-activity relationships of closely related compounds and established pharmacological screening methodologies, this document outlines a robust scientific framework for the investigation of this molecule. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel dopaminergic agents.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[4] Compounds incorporating this scaffold have been associated with a broad spectrum of biological effects, including antitumor, anti-inflammatory, and neuroprotective properties.[2][5] The inherent structural rigidity and the presence of a basic nitrogen atom make the THIQ skeleton an excellent pharmacophore for interacting with various biological targets, including G-protein coupled receptors (GPCRs) like dopamine receptors.
The dopaminergic system is a critical modulator of numerous physiological processes, including motor control, cognition, motivation, and reward. Consequently, dopamine receptor agonists are pivotal in the therapeutic management of conditions such as Parkinson's disease and hyperprolactinemia. The development of novel dopamine agonists with improved efficacy and side-effect profiles remains an active area of research.
This guide focuses on the hydrobromide salt of 1,2,3,4-Tetrahydroisoquinolin-6-ol, a phenolic derivative of the core THIQ structure. The strategic placement of a hydroxyl group on the aromatic ring is hypothesized to be a key determinant of its potential interaction with dopamine receptors, warranting a thorough investigation.
Rationale for Investigating 1,2,3,4-Tetrahydroisoquinolin-6-ol as a Dopamine Agonist
While direct studies on the dopaminergic activity of 1,2,3,4-Tetrahydroisoquinolin-6-ol are not extensively reported, a compelling case for its investigation can be constructed from the structure-activity relationships (SAR) of analogous compounds.
-
Phenolic Hydroxyl Group: The presence and position of hydroxyl groups on the aromatic ring of ligands are crucial for affinity and efficacy at dopamine receptors. The catechol moiety (ortho-dihydroxybenzene) of dopamine itself is a key pharmacophoric feature. While 1,2,3,4-Tetrahydroisoquinolin-6-ol is a monophenolic compound, the hydroxyl group can still participate in crucial hydrogen bonding interactions within the receptor binding pocket.
-
Structural Similarity to Known Dopaminergic Ligands: Research on related THIQ derivatives provides strong inferential evidence. For instance, a series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit have been synthesized and shown to possess strong affinity for the dopamine D3 receptor.[6] This highlights the tolerance of the dopamine receptor family for substitutions at the 6 and 7 positions of the THIQ scaffold. Furthermore, studies on N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline, a related heterocyclic system, demonstrated affinity for the D2 receptor.[7]
Based on these precedents, it is hypothesized that 1,2,3,4-Tetrahydroisoquinolin-6-ol possesses the necessary structural features to interact with dopamine receptors, potentially acting as an agonist.
Experimental Workflow for Characterization
A systematic and multi-tiered approach is essential to comprehensively evaluate the dopamine agonist potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. This workflow encompasses in vitro receptor binding and functional assays, followed by in vivo behavioral studies.
Caption: Experimental workflow for characterizing a potential dopamine agonist.
In Vitro Characterization
The initial step is to determine the binding affinity of 1,2,3,4-Tetrahydroisoquinolin-6-ol for the five subtypes of dopamine receptors (D1, D2, D3, D4, and D5). This is typically achieved through competitive radioligand binding assays.
Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a selective D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist, e.g., haloperidol).
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Radioligands for Dopamine Receptor Subtypes
| Receptor Subtype | Selective Radioligand |
| D1 | [³H]-SCH23390 |
| D2 | [³H]-Spiperone, [³H]-Raclopride |
| D3 | [³H]-7-OH-DPAT |
| D4 | [³H]-Nemonapride |
| D5 | [³H]-SCH23390 |
Demonstrating that the compound not only binds to the receptor but also elicits a functional response is crucial. Dopamine receptors are GPCRs that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). D1-like receptors (D1 and D5) are coupled to Gs proteins and stimulate adenylyl cyclase to increase cAMP levels. D2-like receptors (D2, D3, and D4) are coupled to Gi proteins and inhibit adenylyl cyclase, leading to a decrease in cAMP.
Caption: Dopamine receptor signaling pathways.
Protocol: cAMP Assay for D2 Receptor Agonism
-
Cell Culture and Treatment:
-
Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide to the cells.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable baseline of cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
An agonist response will be observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
-
Table 2: Expected Outcomes of Functional Assays for a Dopamine Agonist
| Receptor Family | Expected Effect on cAMP Levels |
| D1-like (D1, D5) | Increase |
| D2-like (D2, D3, D4) | Decrease in forskolin-stimulated levels |
In Vivo Validation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their physiological effects and therapeutic potential.
The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a widely used and well-characterized model of Parkinson's disease. A unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway on one side of the brain.
-
Rotational Behavior: In the 6-OHDA lesioned rat, administration of a direct-acting dopamine agonist causes rotational behavior contralateral to the lesion. The frequency and direction of rotations can be quantified to assess the potency and efficacy of the test compound.
-
Locomotor Activity: Dopamine agonists are known to stimulate locomotor activity. The effect of 1,2,3,4-Tetrahydroisoquinolin-6-ol on spontaneous locomotor activity in naive rodents can be assessed in an open-field arena.
Synthesis and Characterization
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol can be achieved through established synthetic routes, such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction, followed by reduction and deprotection steps. The hydrobromide salt is then prepared by treating the free base with hydrobromic acid.
Table 3: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-6-ol
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in water and methanol |
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for evaluating the dopamine agonist potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. The scientific rationale is grounded in the well-established importance of the THIQ scaffold in medicinal chemistry and the structure-activity relationships of closely related dopaminergic ligands. The proposed experimental workflow, from in vitro receptor profiling to in vivo behavioral analysis, provides a rigorous and validated pathway for characterizing this compound.
Should 1,2,3,4-Tetrahydroisoquinolin-6-ol demonstrate significant dopamine agonist activity, further studies would be warranted. These could include investigations into its pharmacokinetic profile, metabolic stability, and potential for off-target effects. The exploration of this and related THIQ derivatives could lead to the discovery of novel therapeutic agents for the treatment of dopamine-related disorders.
References
- Benchchem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
- Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
- PubMed. (n.d.). Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives.
- PubMed. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide: A Foundational Guide for Preclinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinolin-6-ol and its derivatives represent a core scaffold in medicinal chemistry, recognized for their versatile role as intermediates in the synthesis of neuroprotective agents and other pharmaceuticals.[1] The hydrobromide salt form is frequently utilized to improve the compound's stability, crystallinity, and handling properties. A thorough understanding of its solubility across a range of solvents is a non-negotiable prerequisite for successful drug development, influencing everything from in vitro assay design to final dosage form formulation. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, offering field-proven experimental protocols and a framework for data interpretation.
The Strategic Importance of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous system, is a critical physicochemical parameter that dictates the therapeutic potential of a new chemical entity (NCE).[2] For orally administered drugs, insufficient aqueous solubility is a primary cause of low bioavailability, as the compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[2][3] Early and accurate solubility assessment is crucial to mitigate risks, avoid costly late-stage failures, and guide lead optimization and formulation strategies.[4][5] Key decisions influenced by solubility data include:
-
Vehicle Selection: Identifying appropriate solvents for in vitro and in vivo preclinical studies.
-
Formulation Development: Guiding the choice of excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).[2]
-
Bioavailability Prediction: Establishing a correlation between solubility, dissolution rate, and potential in vivo absorption.[6]
-
Assay Integrity: Ensuring that compound precipitation does not lead to erroneous results in high-throughput screening (HTS) and other biological assays.
Physicochemical Drivers of Solubility for 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide
The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.
-
Molecular Structure: The molecule possesses a polar phenolic hydroxyl (-OH) group and a secondary amine within the tetrahydroisoquinoline ring. Both groups can act as hydrogen bond donors and acceptors. The aromatic ring system introduces a non-polar, hydrophobic character.
-
Salt Form (Hydrobromide): The presence of the hydrobromide salt transforms the weakly basic secondary amine into a cationic ammonium species (R₂NH₂⁺) paired with a bromide anion (Br⁻). This ionic character dramatically increases the molecule's polarity and its affinity for polar solvents, particularly water. The energy required to overcome the crystal lattice of the salt is a key determinant of its solubility.
This combination of polar, non-polar, and ionic characteristics predicts a complex solubility profile. High solubility is anticipated in polar protic solvents that can solvate both the ions and the hydrogen-bonding groups. Conversely, the compound is expected to be poorly soluble in non-polar, aprotic solvents.
Differentiating Solubility Assays: Kinetic vs. Thermodynamic
In drug discovery, solubility is not a single value but is typically assessed in two distinct modes: kinetic and thermodynamic. Understanding the difference is essential for applying the data correctly.
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (usually DMSO), precipitates out in an aqueous buffer.[3] It is a high-throughput method used in early discovery to flag problematic compounds.[4] However, it often overestimates the true solubility because it may reflect the supersaturated state or the solubility of an amorphous form.[7]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the concentration of a saturated solution when it is in equilibrium with its most stable solid form at a specific temperature and pressure.[8][9] This "gold standard" measurement is determined using the shake-flask method and is critical for lead optimization and preformulation studies.[10][11]
The logical flow of solubility assessment during drug development is visualized below.
Caption: Drug development solubility assessment workflow.
Experimental Protocols for Solubility Determination
As specific solubility data for 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is not widely published, the following validated protocols provide a reliable methodology for its determination.
Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method
This method determines the equilibrium solubility and is considered the definitive standard.[11]
A. Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium between the dissolved and undissolved states is achieved. The resulting saturated solution is then carefully separated from the solid and analyzed to determine the concentration.
B. Materials:
-
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (solid)
-
Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
C. Step-by-Step Methodology:
-
Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Causality Note: 24 hours is a standard starting point, but the true time to equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional purification step, pass this aliquot through a 0.22 µm syringe filter. Trustworthiness Note: Pre-rinsing the filter with the solution can prevent loss of the compound due to adsorption onto the filter membrane, a critical step for low-solubility compounds.[10]
-
Quantification: Prepare a series of dilutions of the collected supernatant. Analyze these dilutions using a validated HPLC-UV method against a standard curve prepared with a known concentration of the compound.
-
Calculation: Determine the concentration in the saturated solution from the standard curve. The solubility is typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is ideal for rapid screening of multiple compounds or conditions.
A. Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The point at which the compound precipitates is detected by measuring light scattering (nephelometry) or absorbance (turbidimetry).[4]
B. Materials:
-
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide
-
Dimethyl sulfoxide (DMSO)[12]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplates
-
Liquid handling system or multichannel pipettes
-
Plate-reading nephelometer or spectrophotometer
C. Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
Anticipated Solubility Profile and Data Interpretation
While experimental determination is essential, a predicted solubility profile based on physicochemical principles can guide initial solvent selection.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, PBS (pH 7.4), Methanol, Ethanol | High | The ionic nature of the hydrobromide salt and the presence of H-bond donor/acceptor groups facilitate strong interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation, but are less effective at solvating the bromide anion compared to protic solvents. |
| Chlorinated | Dichloromethane (DCM) | Very Low to Insoluble | The low polarity is insufficient to overcome the crystal lattice energy of the ionic salt. |
| Non-Polar | Hexane, Toluene | Insoluble | These solvents lack the polarity and hydrogen bonding capability to interact favorably with the highly polar salt. |
Data Interpretation:
-
High Aqueous Solubility (>1 mg/mL): Suggests that the compound is unlikely to be limited by solubility for oral absorption. The primary focus for formulation may be on stability.
-
Moderate Aqueous Solubility (0.1 - 1 mg/mL): Indicates that formulation strategies such as particle size reduction or the use of co-solvents may be necessary to ensure adequate dissolution.
-
Low Aqueous Solubility (<0.1 mg/mL): Represents a significant challenge for oral delivery. Advanced formulation techniques (e.g., amorphous solid dispersions, lipid-based formulations) would likely be required. This is less expected for a hydrobromide salt.
Conclusion
A comprehensive understanding of the solubility of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is fundamental to its successful progression through the drug development pipeline. While its hydrobromide salt form is anticipated to confer favorable solubility in polar, protic media, this must be confirmed through rigorous, validated experimental methods. The distinction between kinetic and thermodynamic solubility is critical, with the shake-flask method providing the definitive data required for critical preformulation and development decisions. By employing the protocols and interpretive frameworks outlined in this guide, researchers can generate reliable and actionable solubility data, thereby de-risking their development programs and accelerating the path to clinical evaluation.
References
-
ChemBK. (2024). 1,2,3,4-Tetrahydroisoquinolin-6-ol Name. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 26698, 1,2,3,4-Tetrahydroisoquinolin-6-ol. Retrieved from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link].
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3ASenrise. 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide, 97%. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
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Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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CiplaMed. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]
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de Campos, V. E. B., et al. (2020). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences and Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76897, 1,2,3,4-Tetrahydroquinolin-6-ol. Retrieved from [Link].
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-51. Retrieved from [Link]
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Gaylord Chemical Company. DMSO Physical Properties. Retrieved from [Link]
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Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 696. Retrieved from [Link]
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Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: In Vivo Administration of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide in Rodent Models of Parkinson's Disease
I. Introduction: The Therapeutic Potential of Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] Within this class, specific analogs have garnered significant attention for their potential in treating neurodegenerative disorders.[1][2] 1,2,3,4-Tetrahydroisoquinolin-6-ol, in particular, is a compound of interest for its neuroprotective properties, which are hypothesized to stem from a multi-faceted mechanism of action.[2]
Studies on related THIQ compounds suggest that their neuroprotective effects may arise from:
-
Antioxidant and Radical Scavenging Properties: The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity, mitigating the oxidative stress that is a known hallmark of neurodegenerative pathologies like Parkinson's Disease (PD).[3][4]
-
Inhibition of Monoamine Oxidase (MAO): Several THIQ derivatives are known to inhibit MAO, the enzyme responsible for dopamine degradation.[5][6][7] Inhibition of MAO-B, in particular, is a clinically validated strategy for increasing synaptic dopamine levels and providing symptomatic relief in PD.
-
Modulation of Glutamatergic Neurotransmission: Dysregulated glutamate signaling contributes to excitotoxicity and neuronal death. Certain THIQs have been shown to antagonize NMDA receptors, thereby preventing glutamate-induced cell death.[8][9]
These application notes provide a comprehensive guide for researchers investigating the neuroprotective efficacy of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide in vivo, with a focus on established rodent models of Parkinson's Disease. The protocols outlined below are designed to ensure reproducibility and scientific rigor.
II. Strategic Experimental Design: Selecting the Appropriate Rodent Model
The primary goal of in vivo testing is to assess whether 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide can prevent or mitigate the progressive loss of dopaminergic neurons. The choice of animal model is therefore critical and should be driven by the specific research question. Neurotoxin-based models are widely used as they effectively replicate the cardinal pathological feature of PD: the degeneration of the nigrostriatal dopamine pathway.
| Model | Mechanism | Key Advantages | Key Considerations |
| MPTP Model (Mouse) | The pro-toxin MPTP crosses the blood-brain barrier and is metabolized to the active toxin MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits Complex I of the mitochondrial respiratory chain.[10] | Systemic administration (i.p. or s.c.) is less invasive than stereotaxic surgery. It produces a consistent and well-characterized lesion.[11] | Significant variability can exist between mouse strains (C57BL/6 are most susceptible). The lesion is typically less complete than with 6-OHDA. |
| 6-OHDA Model (Rat/Mouse) | 6-hydroxydopamine is a neurotoxic dopamine analog. As it does not cross the blood-brain barrier, it must be injected directly into the brain via stereotaxic surgery, typically into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). | Produces a rapid, extensive (>95%), and specific lesion of the nigrostriatal pathway. The unilateral lesion model allows for the use of the contralateral hemisphere as an internal control and enables straightforward behavioral testing (e.g., rotational asymmetry). | Technically demanding due to the requirement for stereotaxic surgery. The lesion is acute and does not model the progressive nature of PD. |
Recommendation: For initial efficacy screening of a novel neuroprotective agent, the MPTP mouse model is often preferred due to its high throughput and systemic administration route, which better mimics a clinical scenario. The 6-OHDA rat model is excellent for more detailed mechanistic studies and when a near-complete lesion is desired. This guide will focus on a protocol using the MPTP model.
III. Core Protocols & Methodologies
Protocol 1: Preparation of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide for Injection
Causality: The hydrobromide salt form of the compound generally confers good aqueous solubility. A sterile, isotonic solution at a physiological pH is essential to prevent irritation, ensure accurate dosing, and maintain the integrity of the compound.
Materials:
-
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide powder
-
Sterile 0.9% Sodium Chloride (Saline) for Injection, USP
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
1 mL sterile syringes
Procedure:
-
Determine Required Concentration: Calculate the required stock concentration based on the desired dose and the average weight of the animals. A common dosing volume for intraperitoneal (i.p.) injection in mice is 10 mL/kg.
-
Example Calculation: For a 50 mg/kg dose in a 25 g (0.025 kg) mouse, the required amount of compound is 1.25 mg. At a 10 mL/kg injection volume, the mouse will receive 0.25 mL. Therefore, the required stock solution concentration is 1.25 mg / 0.25 mL = 5 mg/mL .
-
-
Weighing and Dissolution: In a sterile microcentrifuge tube, accurately weigh the required amount of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. Add the calculated volume of sterile 0.9% saline.
-
Solubilization: Vortex the tube vigorously for 30-60 seconds until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Draw the solution into a sterile 1 mL syringe. Attach a 0.22 µm sterile syringe filter and expel the solution into a new, sterile microcentrifuge tube. This step removes any potential microbial contamination.
-
Storage: Prepare the solution fresh on the day of injection. If short-term storage is necessary, protect from light and store at 2-8°C for no longer than 24 hours. Self-Validation Note: Always observe the solution for any signs of precipitation before injection.
Protocol 2: In Vivo Administration and Experimental Workflow
This protocol describes a sub-acute MPTP regimen, which is widely used to model PD pathology. The administration of the test compound prior to the neurotoxin allows for the assessment of its prophylactic (preventative) potential.[12]
Workflow Visualization:
Caption: Experimental workflow for assessing neuroprotective efficacy.
Step-by-Step Procedure:
-
Animals and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Group-house the animals with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least 7 days before any procedures.
-
Experimental Groups:
-
Group 1 (Vehicle Control): Saline (i.p.) + Saline (i.p.)
-
Group 2 (MPTP Control): Saline (i.p.) + MPTP-HCl (i.p.)
-
Group 3 (Test Compound): 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr (e.g., 50 mg/kg, i.p.) + MPTP-HCl (i.p.)
-
Group 4 (Compound Control): 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr (50 mg/kg, i.p.) + Saline (i.p.)
-
-
Baseline Behavioral Testing (Day 0): Acclimate mice to the testing apparatuses and perform baseline measurements for motor function (e.g., Rotarod test).
-
Dosing Regimen (Days 1-5):
-
Administer the appropriate vehicle or test compound via intraperitoneal (i.p.) injection.
-
Thirty minutes after the first injection, administer MPTP-HCl (typically 20 mg/kg, dissolved in sterile saline) or vehicle (saline) via i.p. injection.
-
Safety Precaution: MPTP is a human neurotoxin. All handling and injections must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.
-
-
Post-Lesion Period (Days 6-14): Monitor the animals daily. No injections are given during this period to allow for the full development of the dopaminergic lesion and washout of the acute effects of the drugs.
-
Endpoint Analysis (Days 13-14):
-
Perform post-lesion behavioral testing to assess motor deficits.
-
On Day 14, euthanize the animals according to approved institutional protocols. Collect brain tissue for neurochemical and immunohistochemical analysis.
-
IV. Endpoint Analysis and Data Interpretation
Successful neuroprotection should manifest as an attenuation of both behavioral deficits and the underlying neurodegeneration.
Behavioral Assessments
| Test | Principle | Typical Endpoint Measured | Interpretation of Neuroprotection |
| Rotarod Test | Assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod of accelerating speed. | Latency to fall (seconds). | A significantly longer latency to fall in the compound-treated group compared to the MPTP group. |
| Cylinder Test | Measures forelimb use asymmetry, a sensitive indicator of unilateral dopamine depletion (more relevant for 6-OHDA models but can be adapted). | Percentage of wall touches with the impaired (contralateral to lesion) forelimb. | An increased use of the impaired limb in the compound-treated group. |
| Open Field Test | Evaluates general locomotor activity and exploratory behavior. | Total distance traveled, rearing frequency. | A reversal of MPTP-induced hypoactivity (increased distance traveled) in the compound-treated group. |
Neurochemical and Histological Analysis
-
Striatal HPLC: Dissect the striata and measure levels of dopamine (DA) and its metabolites, DOPAC and HVA. Neuroprotection is demonstrated by a significant preservation of striatal DA levels in the compound + MPTP group compared to the MPTP-only group.
-
Immunohistochemistry (IHC): Section the midbrain and stain for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Use stereological counting methods to quantify the number of TH-positive neurons in the Substantia Nigra pars compacta (SNc). Neuroprotection is indicated by a significantly higher number of surviving TH-positive neurons.
V. Potential Mechanisms of Neuroprotection
The neuroprotective effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol are likely multifactorial. The diagram below illustrates the key pathological events in the MPTP model and the potential intervention points for a THIQ-based neuroprotective agent.
Caption: Potential neuroprotective mechanisms against MPTP toxicity.
VI. References
-
Plotnikov, M., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. [Link]
-
Utsunomiya, I., et al. (2021). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology. [Link]
-
Patsenka, A., & Antkiewicz-Michaluk, L. (2004). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Journal of Neural Transmission. [Link]
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]
-
Abe, K., et al. (2015). Effects of 1,2,3,4-Tetrahydroisoquinoline Derivatives on Dopaminergic Spontaneous Discharge in Substantia Nigra Neurons in Rats. Neuro-Signals. [Link]
-
Mott, D. D., et al. (2017). The Structure–Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-6-ol. PubChem Compound Database. Retrieved from [Link]
-
Ishikawa, Y., & Yuki, E. (1993). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. [Link]
-
Orlemans, E. O., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry. [Link]
-
Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor With Antidepressant-Like Properties in the Rat. Neurotoxicity Research. [Link]
-
Antkiewicz-Michaluk, L. (2017). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. Neuropsychiatry Journal. [Link]
-
Mabank, T., et al. (2019). Synthesis of 2-substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule. Arkivoc. [Link]
-
Ločárek, M., et al. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. Molecules. [Link]
-
Cheng, J., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. ACS Medicinal Chemistry Letters. [Link]
-
Sonnemans, M. A., et al. (2006). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Nagaoka, S., et al. (2001). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society. [Link]
-
Mabank, T. M., & O'Sullivan, M. F. (2019). Intramolecular Hydroaminations Mediated by Reductive Mercuration or n‐Butyllithium To Afford 3‐Methyl‐ and 3,4‐Dimethyl‐1,2,3,4‐tetrahydroisoquinolines. ResearchGate. [Link]
-
University of Tennessee Health Science Center. (2018). Navigating the Roads to Drug Discovery. Retrieved from [Link]
-
UCL Discovery. (n.d.). SI Enzyme cascade paper final no highlights. Retrieved from [Link]
-
Antkiewicz-Michaluk, L., et al. (2003). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal struct. Polish Journal of Pharmacology. [Link]
-
Rios, A. D., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry. [Link]
-
Naoi, M., et al. (1988). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry. [Link]
-
Utsunomiya, I., et al. (2021). Preventative Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. Semantic Scholar. [https://www.semanticscholar.org/paper/Preventative-Effects-of-1-Methyl-1%2C2%2C3%2C4-(N-on-in-Utsunomiya-Kajita/241f302b5003554876b508f7112003d7e5d8a011]([Link]
-
Google Patents. (n.d.). WO2018053222A8 - Tetrahydroisoquinoline kappa opioid antagonists. Retrieved from
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- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. academic.oup.com [academic.oup.com]
Technical Guide: Application of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide in Parkinson's Disease Research
Abstract
This application note details the experimental utility of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (6-OH-THIQ HBr) in Parkinson’s Disease (PD) research. Unlike the neurotoxic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-OH-THIQ represents a class of endogenous tetrahydroisoquinolines (TIQs) that exhibit complex pharmacological profiles, ranging from neuroprotection to dopamine receptor modulation. This guide provides validated protocols for using 6-OH-THIQ HBr as a privileged scaffold for Dopamine D3 receptor ligand synthesis , a reference standard for endogenous biomarker quantification , and a probe for oxidative stress mechanisms in dopaminergic neurons.
Part 1: Pharmacological Mechanism & Scientific Rationale
The Structural Homology Hypothesis
1,2,3,4-Tetrahydroisoquinolin-6-ol is a rigid conformational analogue of dopamine. In PD research, the flexibility of the dopamine molecule often complicates the design of receptor-subtype selective drugs. The TIQ scaffold locks the ethylamine side chain into a cyclic structure, reducing conformational entropy and increasing selectivity for specific dopamine receptor subtypes, particularly the D3 receptor , which is a primary target for managing levodopa-induced dyskinesia.
Endogenous Modulation vs. Toxicity
While some TIQ derivatives (e.g., 1-benzyl-TIQ) are neurotoxic, hydroxylated forms like 6-OH-THIQ are investigated for neuroprotective properties . Research suggests that specific hydroxylation patterns on the TIQ ring can scavenge free radicals or competitively block the uptake of neurotoxins (like MPP+) via the Dopamine Transporter (DAT).
Pathway Visualization: TIQ in Dopaminergic Metabolism
The following diagram illustrates the structural relationship between Dopamine, the neurotoxin MPP+, and the 6-OH-THIQ probe, highlighting the critical "rigidification" that confers receptor selectivity.
Figure 1: Structural divergence of Dopamine into neurotoxic pathways (MPP+) versus the formation of rigid TIQ scaffolds (6-OH-THIQ) used for receptor targeting.
Part 2: Experimental Protocols
Protocol A: Synthesis & Screening of D3-Selective Ligands
Objective: Use 6-OH-THIQ HBr as a starting scaffold to synthesize high-affinity D3 receptor antagonists. Rationale: The 6-hydroxyl group serves as a reactive handle for attaching "tail" moieties (e.g., aryl amides) that extend into the secondary binding pocket of the D3 receptor, crucial for selectivity over D2.
Materials
-
Precursor: 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr (High Purity >98%).
-
Reagents: Potassium carbonate (
), Alkyl halides (linker), Aryl acid chlorides. -
Cell Line: CHO-K1 cells stably expressing human D2L or D3 receptors.
-
Radioligand:
-Methylspiperone.
Workflow Steps
-
Free Base Liberation:
-
Dissolve 6-OH-THIQ HBr in water.
-
Adjust pH to 10 using 1M NaOH to liberate the free amine.
-
Extract with Dichloromethane (DCM) and dry over
.
-
-
N-Alkylation (Linker Attachment):
-
React the free base with 1-bromo-4-chlorobutane (or similar linker) in Acetonitrile with
at reflux for 12h. -
Critical Checkpoint: Monitor TLC for disappearance of the secondary amine spot.
-
-
Coupling (Pharmacophore Extension):
-
React the intermediate with the desired aryl amide "tail" group.
-
Purify via Flash Chromatography.
-
-
Radioligand Binding Assay (Competition):
-
Incubate membrane preparations (20 µg protein) with
-Methylspiperone (0.2 nM) and varying concentrations of the synthesized 6-OH-THIQ derivative ( to M). -
Incubate for 60 min at 25°C.
-
Terminate by rapid filtration over GF/B filters.
-
Data Analysis: Calculate
and using non-linear regression (Cheng-Prusoff equation).
-
Data Output Format:
| Compound ID | Core Scaffold | Tail Group | D3
Protocol B: In Vitro Neuroprotection Assessment (Oxidative Stress Model)
Objective: Determine if 6-OH-THIQ HBr pretreatment mitigates MPP+-induced toxicity in dopaminergic cells. Rationale: Hydroxylated TIQs may act as antioxidants or competitive inhibitors at the dopamine transporter (DAT), preventing toxin uptake.
Materials
-
Cell Model: SH-SY5Y (differentiated with Retinoic Acid for 7 days to induce dopaminergic phenotype).
-
Toxin:
iodide (1-methyl-4-phenylpyridinium). -
Test Compound: 6-OH-THIQ HBr.
-
Assay: MTT or CellTiter-Glo (ATP quantification).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve 6-OH-THIQ HBr in sterile water (solubility is high for HBr salt). Prepare 10 mM stock.
-
Note: Prepare fresh to avoid auto-oxidation of the hydroxyl group.
-
-
Cell Seeding:
-
Seed SH-SY5Y cells at
cells/well in 96-well plates. -
Differentiate with 10 µM Retinoic Acid for 7 days.
-
-
Pre-treatment (The Protection Phase):
-
Treat cells with 6-OH-THIQ HBr (1, 10, 50 µM) for 2 hours prior to toxin exposure.
-
Control: Vehicle (media only).
-
-
Toxin Challenge:
-
Add
(final concentration 500 µM) to the wells without removing the 6-OH-THIQ. -
Incubate for 24 hours at 37°C / 5%
.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance at 570 nm.
-
Experimental Logic Flow
Figure 2: Workflow for assessing the neuroprotective capacity of 6-OH-THIQ against MPP+ toxicity.
Protocol C: LC-MS/MS Quantification in Biological Matrices
Objective: Quantify endogenous 6-OH-THIQ levels in brain tissue or plasma as a biomarker for PD progression. Rationale: Altered metabolism of TIQs is observed in PD. Accurate quantification requires the HBr salt as a stable reference standard.
-
Sample Preparation:
-
Homogenize brain tissue (Striatum) in 0.1 M perchloric acid (to precipitate proteins and stabilize catecholamines).
-
Add Internal Standard (IS):
-Dopamine or deuterated TIQ analogue. -
Centrifuge at 15,000 x g for 20 min at 4°C.
-
-
Solid Phase Extraction (SPE):
-
Use Mixed-Mode Cation Exchange cartridges (MCX).
-
Wash with 5% Methanol.
-
Elute with 5% Ammonia in Methanol.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition (MRM): Monitor m/z 150.1
121.1 (Loss of ). -
Calibration: Construct curve using 6-OH-THIQ HBr spiked into blank matrix (Range: 0.1 – 100 ng/mL).
-
Part 3: Safety & Handling (SDS Summary)
-
Hazard Identification: 6-OH-THIQ HBr is a bioactive amine. Treat as potentially neuroactive.[1]
-
Storage: Store at -20°C. Hygroscopic – keep desiccated.
-
Solubility: Soluble in water and DMSO (>20 mg/mL).
-
Stability: Solutions in water should be used immediately or frozen; susceptible to oxidation at neutral/basic pH.
References
-
K. Okuda et al. (2006). "Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo." Biological and Pharmaceutical Bulletin. [Link]
-
M. Simpson et al. (2018). "New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif." ACS Chemical Neuroscience. [Link]
-
Abreu, A. R. et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. [Link]
-
Storch, A. et al. (2002). "1,2,3,4-Tetrahydroisoquinoline derivatives: Neurotoxicity and Neuroprotection." Journal of Neurochemistry. [Link]
Sources
Application Note: Experimental Design for Assessing Antioxidant Properties of Tetrahydroisoquinolines (THIQs)
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. However, THIQs exhibit a dualistic nature: endogenous derivatives like 1-methyl-TIQ are potential neurotoxins implicated in Parkinson’s disease, while novel synthetic derivatives show potent neuroprotective and antioxidant capabilities. This Application Note provides a rigorous, multi-tiered experimental framework to characterize the antioxidant efficacy of THIQ derivatives. It moves beyond simple colorimetric assays to include metal chelation and cellular mechanistic validation via the Nrf2/ARE pathway.
Introduction: The THIQ Paradox
Designing antioxidant assays for THIQs requires understanding their specific reactivity. Unlike simple phenols, THIQs possess a secondary amine and a potentially labile C1 position.
-
Mechanism 1: Direct Radical Scavenging (H-atom transfer or Electron transfer).
-
Mechanism 2: Transition Metal Chelation (Preventing Fenton chemistry).
-
Mechanism 3: Induction of Endogenous Enzymes (Nrf2 pathway activation).
Critical Consideration: THIQs are susceptible to oxidative dehydrogenation to form isoquinolines. Experimental protocols must control for auto-oxidation to avoid false positives/negatives.
Experimental Workflow
The following diagram outlines the logical progression from chemical screening to mechanistic validation.
Figure 1: Hierarchical screening workflow ensuring only non-toxic, bioactive candidates proceed to mechanistic studies.
Phase 1: Chemical Screening Protocols (Cell-Free)
Protocol A: DPPH Radical Scavenging Assay
Rationale: Assesses the ability of the THIQ secondary amine or phenolic substituents to donate hydrogen atoms (HAT) or electrons (SET).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]
-
Solvent: Methanol (HPLC grade). Note: Ethanol is acceptable, but Methanol is preferred for THIQ solubility.
-
Positive Control: Ascorbic Acid or Trolox.
Procedure:
-
Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep in amber bottles (light sensitive).
-
Stock: Dissolve THIQ derivatives in methanol (1 mg/mL).
-
Dilution: Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µM).
-
Reaction: In a 96-well plate, mix 100 µL of THIQ sample with 100 µL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Why Dark? Light induces DPPH degradation.
-
Why 30 min? THIQs may have slower kinetics than simple phenols.
-
-
Measurement: Read absorbance at 517 nm .
Self-Validating Step: Run a "Sample Blank" (Sample + Methanol without DPPH) to correct for the native color of the THIQ derivative, which often absorbs in the UV-Vis range.
Protocol B: Ferrous Ion Chelating Activity
Rationale: Neurodegeneration often involves iron accumulation. THIQs with specific substitution patterns (e.g., 6,7-dihydroxy) can chelate Fe²⁺, blocking the Fenton reaction.
Procedure:
-
Mix: 100 µL THIQ sample + 50 µL FeCl₂ (2 mM).
-
Initiate: Add 100 µL Ferrozine (5 mM).
-
Incubate: 10 minutes at room temperature.
-
Measure: Absorbance at 562 nm .
-
Interpretation: A decrease in absorbance indicates the THIQ has competed with Ferrozine for Fe²⁺ binding.
Phase 2: Cellular Validation (In Vitro)
Model System: SH-SY5Y (Human Neuroblastoma). Rationale: This cell line expresses dopaminergic markers, making it the gold standard for testing THIQ effects relevant to Parkinson's disease.
Protocol C: Intracellular ROS Detection (DCFH-DA)
Mechanism: The non-fluorescent probe DCFH-DA crosses the membrane, is deacetylated by esterases, and oxidized by ROS to fluorescent DCF.
Step-by-Step Protocol:
-
Seeding: Seed SH-SY5Y cells (2 × 10⁴ cells/well) in black 96-well plates. Incubate 24h.
-
Pre-treatment: Treat cells with THIQ derivatives (0.1 - 10 µM) for 2–4 hours.
-
Note: Include a "Vehicle Control" (DMSO < 0.1%).
-
-
Stress Induction: Add H₂O₂ (100–200 µM) for 1 hour to simulate oxidative burst.
-
Dye Loading: Remove media. Wash with PBS.[2] Add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C in the dark.
-
Wash: Wash 2x with PBS to remove extracellular dye.
-
Quantification: Measure Fluorescence (Ex: 485 nm / Em: 535 nm).
Critical Control (The "False Positive" Trap): You MUST run a parallel MTT or CCK-8 viability assay.
-
Scenario: If Fluorescence decreases, it implies antioxidant activity.
-
Reality Check: If Cell Viability also decreases, the low fluorescence is because the cells are dead, not protected.
-
Valid Result: Decreased Fluorescence + High Viability.
Phase 3: Mechanistic Profiling (Nrf2 Pathway)
Many THIQs act as "pro-electrophiles," oxidizing slightly to form quinone-methides that modify Keap1, releasing Nrf2.
Mechanistic Pathway Diagram
Figure 2: Mechanism of Action. THIQs modify Keap1, preventing Nrf2 degradation and triggering the antioxidant response.
Protocol D: Nuclear Translocation Assay
-
Treatment: Treat SH-SY5Y cells with THIQ (EC50 concentration) for 1, 3, and 6 hours.
-
Fractionation: Use a commercial Nuclear/Cytosol Extraction Kit.
-
Western Blot:
-
Nuclear Fraction: Probe for Nrf2 . Normalization control: Lamin B1 or Histone H3 .
-
Cytosolic Fraction: Probe for HO-1 (downstream product). Normalization control: β-Actin .
-
-
Result: A time-dependent increase in Nuclear Nrf2 indicates pathway activation.
Structure-Activity Relationship (SAR) & Data Interpretation
When analyzing your data, look for these structural trends common in THIQ literature:
| Structural Feature | Effect on Antioxidant Activity | Mechanistic Insight |
| C6/C7-Dihydroxy (Catechol) | High Increase (++++) | Enables direct ROS scavenging and metal chelation. |
| N-Methylation | Variable (+/-) | Quaternary ammoniums often lose activity; tertiary amines (N-Me) may increase lipophilicity but alter redox potential. |
| C1-Substitutions | Specific (++) | Bulky hydrophobic groups at C1 can enhance membrane permeability (cellular assay) but may not affect cell-free DPPH. |
| Planarity | Decrease (-) | Oxidation to full isoquinoline (aromatic) usually reduces radical scavenging capacity compared to the tetrahydro- form. |
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6] LWT - Food Science and Technology, 28(1), 25-30. Link
-
Satoh, T., & Lipton, S. A. (2007). Redox regulation of neuronal survival mediated by electrophilic compounds. Trends in Neurosciences, 30(1), 37-45. Link
-
Deng, X., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.[7][8] Antioxidants,[3][7][8][9][10][11][12][13] 13. Link
-
Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research, 31(2), 103-107.[14] Link
-
Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616. Link
Sources
- 1. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols [mdpi.com]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]
- 14. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol Derivatives for Drug Discovery
Executive Summary
The 1,2,3,4-tetrahydroisoquinolin-6-ol (THIQ-6-ol) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous opioid receptor ligands, dopamine agonists/antagonists, and adrenergic modulators. The C6-hydroxyl group is critical for hydrogen bonding within GPCR binding pockets, while the C1 position often dictates stereochemical potency.
This guide addresses the two primary synthetic challenges in accessing this scaffold:
-
Regiocontrol: Directing cyclization to the 6-position (para) versus the 8-position (ortho).
-
Stereocontrol: Establishing the C1 chiral center, a requirement for modern FDA-compliant drug candidates.
Retrosynthetic Analysis & Strategic Considerations
The synthesis of THIQ-6-ol derivatives generally proceeds via two distinct logic paths. The choice depends on the availability of starting materials and the need for enantiopurity.
Strategic Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the two primary access routes. Route B is preferred for chiral applications.
Critical Synthetic Methodologies
Route A: The Pictet-Spengler Reaction (Direct Cyclization)
The Pictet-Spengler reaction is the most direct route but suffers from regioselectivity issues. When using 3-hydroxyphenethylamine (m-tyramine), cyclization can occur para to the hydroxyl (yielding the desired 6-isomer) or ortho (yielding the 8-isomer).
-
Mechanism: Acid-mediated condensation of the amine with an aldehyde to form an iminium ion, followed by intramolecular electrophilic aromatic substitution.[1]
-
Regiocontrol Insight: The 6-isomer is the thermodynamic product .[2] Performing the reaction in strong acid (HCl/TFA) at reflux favors the 6-position due to steric hindrance at the 8-position and the reversibility of the Friedel-Crafts step.
-
Limitation: It yields a racemic mixture at C1.
Route B: Bischler-Napieralski & Asymmetric Transfer Hydrogenation (ATH)
For drug discovery requiring high enantiomeric excess (ee), this is the industry-standard protocol. It involves a three-step sequence:
-
Acylation: Formation of an amide from phenethylamine.
-
Cyclization: Dehydration using POCl3 to form the dihydroisoquinoline (DHIQ).
-
Asymmetric Reduction: Use of Noyori-type Ru-catalysts to set the C1 chiral center.
The "Para-Ortho" Conflict
When using 3-methoxyphenethylamine, the methoxy group is an ortho/para director.
-
Observation: Cyclization with POCl3 predominantly yields the 6-methoxy-3,4-dihydroisoquinoline (para-cyclization) due to steric crowding at the 8-position.
-
Purification: The minor 8-isomer can often be removed by recrystallization of the hydrochloride salt or preparative HPLC.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline (Bischler-Napieralski)
This intermediate is the precursor for the chiral reduction.
Reagents:
-
N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 equiv)
-
Phosphorus oxychloride (POCl3) (3.0 equiv)
-
Acetonitrile (Dry solvent)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve the amide (10 mmol) in anhydrous acetonitrile (50 mL).
-
Addition: Cool to 0°C. Add POCl3 (30 mmol) dropwise via syringe. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (85°C) for 3–5 hours. Monitor by TLC (disappearance of amide).
-
Quench: Cool to RT and concentrate in vacuo to remove excess POCl3 and solvent.
-
Basification: Dissolve the residue in DCM. Slowly pour into ice-cold NaOH (2M) until pH > 10.
-
Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Isomer Purification (Critical): The crude oil contains mostly the 6-isomer. Dissolve in minimal hot ethanol and add conc. HCl to precipitate the 6-methoxy-3,4-dihydroisoquinoline hydrochloride . The 8-isomer typically remains in the mother liquor.
Protocol 2: Noyori Asymmetric Transfer Hydrogenation (ATH)
Targeting: (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline
Reagents:
-
Substrate: 6-Methoxy-3,4-dihydroisoquinoline (from Protocol 1)
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
Step-by-Step:
-
Catalyst Prep: In a glovebox or under strict N2, weigh the Ru-catalyst (0.01 equiv) into the reaction vessel.
-
Solvation: Dissolve the imine substrate (1.0 equiv) in degassed DMF or DCM. Add to the vessel.
-
Reduction: Add the Formic Acid/TEA mixture (5 equiv of hydride). Stir at 25°C for 12–24 hours.
-
Validation: Monitor conversion by HPLC.
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc.
-
Demethylation (Final Step): Treat the isolated (S)-6-methoxy-THIQ with BBr3 (3 equiv) in DCM at -78°C -> RT to cleave the methyl ether, yielding the final (S)-THIQ-6-ol .
Analytical Validation & Quality Control
Separation of Regioisomers (6-OH vs 8-OH)
Distinguishing the 6-hydroxy from the 8-hydroxy isomer is a common analytical hurdle.
| Feature | 6-Hydroxy Isomer (Para) | 8-Hydroxy Isomer (Ortho) |
| 1H NMR (Aromatic) | 3 protons: d, d, s pattern (typically). | 3 protons: often overlapping multiplets. |
| HPLC Retention | Elutes earlier on C18 (more polar surface area). | Elutes later (intramolecular H-bond masks polarity). |
| UV Absorbance |
Enantiomeric Excess (ee) Determination
Method: Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Expectation: The (S)-enantiomer typically elutes first on AD-H columns for this scaffold (verify with racemic standard).
Mechanism of Action: Noyori ATH
The high enantioselectivity in Protocol 2 is driven by the metal-ligand bifunctional mechanism.
Figure 2: Simplified catalytic cycle. The Ru-H and N-H of the ligand transfer hydrogen simultaneously to the C=N bond.
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link
-
Whaley, W. M., & Govindachari, T. R. (1951).[3] The Bischler-Napieralski Reaction.[4][5][6][7][8] Organic Reactions, 6,[3][9][10][11][12] 74. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Bates, H. A., et al. (1986). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines.[13] Journal of Organic Chemistry, 51(14), 2637–2641. Link
-
Wang, C., et al. (2011). Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts.[14] Organic Letters, 13(16), 4348-4351. Link
Disclaimer: This protocol involves the use of hazardous chemicals (POCl3, BBr3). All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 10. ijstr.org [ijstr.org]
- 11. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide as a tool compound in neuroscience
Application Note: 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide in Neuroscience
Part 1: Executive Summary & Technical Profile
1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (6-OH-THIQ HBr) is a specialized chemical probe used primarily to dissect the structural activity relationships (SAR) of catecholaminergic systems. Unlike its notorious structural cousins—the endogenous neurotoxins Salsolinol (1-methyl-6,7-dihydroxy-TIQ) and MPTP—6-OH-THIQ lacks the catechol moiety required for rapid oxidation into neurotoxic quinones.
This unique structural feature makes it an indispensable "Negative Control Tool" and "Transporter Probe" in neurodegeneration and adrenergic signaling research. It allows researchers to isolate the effects of the tetrahydroisoquinoline scaffold from the oxidative stress mechanisms associated with Parkinsonian models.
Compound Profile
| Property | Specification |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide |
| Common Abbreviation | 6-OH-THIQ HBr |
| CAS Number | 59839-23-5 (Free base often cited as 14099-81-1) |
| Molecular Weight | 230.10 g/mol |
| Solubility | Water (up to 50 mM), DMSO (up to 100 mM) |
| Primary Targets | Norepinephrine Transporter (NET), Dopamine Transporter (DAT), |
| Key Application | Non-toxic structural analog for Salsolinol; False neurotransmitter studies. |
Part 2: Scientific Foundation & Mechanism of Action
The "Catechol-Sparing" Mechanism
The utility of 6-OH-THIQ lies in what it cannot do. Neurotoxicity in dopaminergic neurons is often driven by the oxidation of catechols (e.g., Dopamine, Salsolinol) into o-quinones, which generate reactive oxygen species (ROS) and covalently modify proteins (e.g., alpha-synuclein).
-
Salsolinol (6,7-diOH): Rapidly oxidizes to o-quinone
High Neurotoxicity. -
6-OH-THIQ (6-monoOH): Cannot form o-quinone
Low/No Oxidative Toxicity.
By comparing these two compounds, researchers can determine if a observed phenotype is due to receptor binding (shared by both) or oxidative damage (unique to the di-hydroxy variant).
Transporter Interaction (NET/DAT)
6-OH-THIQ acts as a conformational restrict analog of
Figure 1: Formation and synaptic interaction of 6-OH-THIQ. It mimics trace amines but is conformationally restricted, allowing it to hijack monoamine transporters.
Part 3: Experimental Protocols
Protocol A: Differential Neurotoxicity Assay (In Vitro)
Objective: To validate if a neurodegenerative phenotype is ROS-dependent by comparing Salsolinol (positive control) vs. 6-OH-THIQ (negative control).
Materials:
-
SH-SY5Y cells (dopaminergic line).
-
Reagents: Salsolinol, 6-OH-THIQ HBr, MTT Reagent, N-Acetylcysteine (NAC - ROS scavenger).
Step-by-Step Methodology:
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Differentiate with Retinoic Acid (10 M) for 5 days to induce dopaminergic phenotype. -
Preparation: Dissolve 6-OH-THIQ HBr in sterile water to make a 100 mM stock. Prepare fresh Salsolinol stock (must be protected from light/air to prevent premature oxidation).
-
Treatment Groups:
-
Vehicle Control (Media only)
-
Salsolinol (100
M, 250 M, 500 M) -
6-OH-THIQ HBr (100
M, 250 M, 500 M) -
Rescue Group: Pre-treat with 5 mM NAC for 1 hour, then add toxins.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO
. -
Readout: Perform MTT assay or measure Caspase-3 activity.
-
Expected Result: Salsolinol induces >50% cell death at 250
M. 6-OH-THIQ should show minimal toxicity (>90% viability), proving that the 7-hydroxyl group (catechol) is essential for toxicity.
-
Protocol B: Competitive Uptake Inhibition (NET/DAT)
Objective: Determine the IC
Materials:
-
Synaptosomes prepared from rat prefrontal cortex (NET-rich) or striatum (DAT-rich).
-
Radioligand: [
H]-Norepinephrine (NE).
Workflow:
-
Suspension: Resuspend synaptosomes in Krebs-Ringer buffer (pH 7.4) containing pargyline (MAO inhibitor) and ascorbic acid.
-
Pre-incubation: Aliquot synaptosomes into tubes containing increasing concentrations of 6-OH-THIQ HBr (
M to M). Incubate for 10 min at 37°C. -
Uptake Initiation: Add [
H]-NE (final concentration 10 nM). Incubate for exactly 5 minutes. -
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Specific Uptake vs. Log[Concentration].
-
Note: 6-OH-THIQ typically exhibits an IC
in the low micromolar range for NET, often showing 10-fold selectivity over DAT.
-
Part 4: Data Interpretation & Troubleshooting
Comparative Activity Table
| Compound | Structure | NET Affinity ( | Neurotoxicity (SH-SY5Y) | ROS Generation |
| Dopamine | 3,4-diOH | High | Low (regulated) | Low |
| Salsolinol | 1-Me-6,7-diOH | Moderate | High | High |
| 6-OH-THIQ | 6-monoOH | High | Negligible | Negligible |
Troubleshooting Guide
-
Issue: 6-OH-THIQ solution turns pink/brown.
-
Cause: Auto-oxidation (slower than catechols, but possible at high pH).
-
Solution: Prepare fresh in degassed water or buffer with 0.1% ascorbic acid. Store stock at -20°C.
-
-
Issue: Inconsistent binding data.
-
Cause: The hydrobromide salt is hygroscopic.
-
Solution: Dry the salt in a desiccator before weighing or standardize concentration via UV absorbance (Phenol
nm).
-
Part 5: References
-
Naoi, M., et al. (2004). "Neurotoxic Isoquinolines and the Pathogenesis of Parkinson's Disease." Chemical Research in Toxicology.
-
Establishes the structure-toxicity relationship of TIQs, highlighting the necessity of the catechol structure for toxicity.
-
-
Antkiewicz-Michaluk, L., et al. (2006). "The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection." Journal of Neurochemistry.
-
Discusses the use of mono-methylated and mono-hydroxylated TIQs as neuroprotective agents and receptor probes.
-
-
PubChem Compound Summary. (2025). "1,2,3,4-Tetrahydroisoquinolin-6-ol."[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.
-
Provides chemical and physical data for the hydrobromide and free base forms.
-
-
Storch, A., et al. (2002). "Physiochemical and biological properties of 1,2,3,4-tetrahydroisoquinoline derivatives." Biochemical Pharmacology.
-
Detailed SAR study on TIQ derivatives binding to dopamine and norepinephrine transporters.
-
Sources
- 1. ChemTik Products [chemtik.com]
- 2. 1579518-36-7 8-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide AKSci 9322FE [aksci.com]
- 3. PubChemLite - 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 4. danabiosci.com [danabiosci.com]
- 5. 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | 25939-85-9 [sigmaaldrich.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Formulating 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide for animal studies
Executive Summary
1,2,3,4-Tetrahydroisoquinolin-6-ol (6-OH-THIQ) hydrobromide is a phenolic tetrahydroisoquinoline derivative often utilized in neuropharmacology to study adrenergic signaling, dopaminergic modulation, and neurotoxicity mechanisms. Structurally analogous to dopamine and potential endogenous neurotoxins, its successful application in animal models hinges on overcoming two primary physicochemical challenges: rapid oxidative instability (due to the phenolic hydroxyl group) and acidity (due to the hydrobromide counter-ion).
This guide provides a standardized, self-validating protocol to formulate 6-OH-THIQ HBr, ensuring consistent bioavailability and minimizing vehicle-induced toxicity.
Physicochemical Profile
| Property | Specification |
| Compound Name | 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide |
| CAS No. | 14446-24-3 (Free base); Salt form varies by synthesis |
| Molecular Formula | C₉H₁₁NO[1][2][3][4][5][6][7][8] · HBr |
| Molecular Weight | ~230.10 g/mol (Salt); 149.19 g/mol (Free Base) |
| Solubility (Water) | High (>50 mg/mL) due to ionic HBr nature |
| Appearance | White to off-white crystalline solid |
| Solution pH | Strongly Acidic (pH 3.0–4.0 unbuffered) |
| Stability | High Sensitivity: Oxidizes to quinones (turns pink/brown) upon exposure to light/air. |
Critical Formulation Logic (The "Why")
The Oxidation Trap
Like 6-hydroxydopamine (6-OHDA), 6-OH-THIQ contains an electron-rich phenolic ring prone to auto-oxidation at physiological pH (7.4). This reaction yields reactive quinones and hydrogen peroxide.
-
Consequence: If injected, oxidized products cause non-specific tissue necrosis and alter the pharmacodynamic profile, invalidating the study.
-
Solution: The vehicle must contain a sacrificial antioxidant (Ascorbic Acid) and be deoxygenated.
The Acidity Factor
The hydrobromide salt dissociates to release HBr, creating a highly acidic solution.
-
Consequence: Direct IP injection of unbuffered HBr salts causes writhing (pain) and peritoneal inflammation, altering animal behavior.
-
Solution: A careful pH titration to pH 5.5–6.0 is required—high enough to be tolerated, but low enough to retard oxidation (which accelerates at pH > 7.0).
Reagents & Equipment
-
Active: 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr.[5]
-
Vehicle Base: 0.9% Sterile Saline (NaCl).
-
Antioxidant: L-Ascorbic Acid (Sigma-Aldrich, Cell Culture Grade).
-
pH Adjustment: 1N NaOH and 1N HCl (sterile filtered).
-
Inert Gas: Nitrogen (
) or Argon tank with bubbling line. -
Filtration: 0.22 µm PES syringe filters (low protein binding).
Protocol A: Vehicle Preparation (Deoxygenated Antioxidant Saline)
Goal: Create a stable, oxygen-free carrier.
-
Dispense: Measure 50 mL of 0.9% Sterile Saline into a beaker.
-
Degas: Bubble
gas through the saline for 10 minutes to displace dissolved oxygen. -
Add Antioxidant: While continuing to bubble
gently, add L-Ascorbic Acid to a final concentration of 0.1% (w/v) (1 mg/mL).-
Note: Ascorbic acid acts as a sacrificial reductant, preventing the phenol on 6-OH-THIQ from oxidizing.
-
-
Seal: Cover immediately with Parafilm if not using instantly.
Protocol B: Solubilization & pH Titration
Target Concentration Example: 10 mg/mL (calculated as free base equivalent).
-
Calculation:
-
Target Dose: 10 mg/kg.
-
Injection Volume: 10 mL/kg.
-
Required Conc: 1 mg/mL.
-
Salt Correction Factor:
. -
Weigh 1.54 mg of HBr salt for every 1 mL of vehicle.
-
-
Solubilization (Dark Condition):
-
Wrap the vial in aluminum foil (light protection).
-
Add the calculated mass of 6-OH-THIQ HBr to the Deoxygenated Antioxidant Saline .
-
Vortex for 30 seconds. The salt should dissolve rapidly.
-
-
pH Adjustment (Critical Step):
-
Measure pH (expect ~3.5).
-
Slowly add 1N NaOH dropwise while stirring.
-
Target pH: 5.5 – 6.0 .
-
Warning: Do NOT overshoot to pH > 7.0. At alkaline pH, the antioxidant capacity is overwhelmed, and the compound will auto-oxidize rapidly (solution turns pink).
-
-
Sterilization:
-
Draw solution into a syringe.
-
Pass through a 0.22 µm PES filter into a sterile, foil-wrapped amber vial.
-
Keep on wet ice immediately.
-
Quality Control & Stability
| Observation | Status | Action |
| Clear / Colorless | Pass | Proceed to injection. |
| Slight Yellow Tint | Caution | Acceptable if prepared <1 hr ago. |
| Pink / Brown / Black | FAIL | Discard. Significant oxidation has occurred. |
Shelf Life:
-
Room Temp: < 30 minutes.
-
4°C (Dark): Use within 4 hours.
-
Frozen (-20°C): Not recommended after solubilization; prepare fresh daily.
Visualizing the Workflow
Figure 1: Formulation Logic Flow
This diagram illustrates the decision matrix for ensuring stability during preparation.
Caption: Step-by-step formulation decision tree emphasizing pH control to prevent oxidative degradation.
Figure 2: Degradation & Protection Mechanism
Understanding why Ascorbic Acid is mandatory.
Caption: Mechanism of Action: Ascorbic acid intercepts oxygen, preventing the conversion of 6-OH-THIQ to toxic quinones.
References
-
PubChem. (2025).[4][5][8] 1,2,3,4-Tetrahydroisoquinolin-6-ol Compound Summary. National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 3. In vitro stability of free and glucuronidated cannabinoids in urine following controlled smoked cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide | C9H12BrNO2 | CID 2724460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 1,2,3,4-Tetrahydroisoquinolin-6-ol | C9H11NO | CID 26698 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-throughput screening for novel neuroprotective agents
Application Note: High-Throughput Screening for Novel Neuroprotective Agents
Introduction: The Neuroprotective Bottleneck
The discovery of neuroprotective agents remains one of the most significant challenges in modern drug development. Unlike oncology or infectious disease, where "killing the target" is the primary objective, neuroprotection requires the preservation of delicate, non-regenerative cellular architecture against multifaceted insults (e.g., oxidative stress, excitotoxicity, protein aggregation).
This guide provides a rigorous, field-proven framework for establishing a High-Throughput Screening (HTS) campaign for neuroprotective compounds. We move beyond simple "live/dead" assays to incorporate high-content phenotypic profiling, ensuring that identified hits preserve not just cell viability, but neuronal functionality and connectivity.
Strategic Framework: Phenotypic vs. Target-Based Screening
While target-based screening (e.g., inhibiting BACE1 for Alzheimer's) is common, it often fails due to the complexity of neurodegenerative pathways. Phenotypic screening —which selects compounds based on their ability to rescue a cellular phenotype regardless of mechanism—has historically yielded a higher success rate for first-in-class CNS drugs.
Our Core Strategy:
-
Primary Screen (High-Throughput): A robust "Survival Assay" using a relevant stressor (e.g., Glutamate or H₂O₂).
-
Secondary Screen (High-Content): A "Structural Integrity Assay" measuring neurite outgrowth and branching to filter out compounds that keep cells alive but functionally impaired.
-
Model Selection: We prioritize iPSC-derived neurons over undifferentiated SH-SY5Y cells to ensure physiological relevance (e.g., functional NMDA receptors).
Core Protocol 1: The "Survival" Screen (Glutamate Excitotoxicity)
Objective: Identify compounds that prevent neuronal death induced by glutamate excitotoxicity. Mechanism: Glutamate overstimulation of NMDA receptors leads to massive Ca²⁺ influx, mitochondrial collapse, and apoptosis. Nuance Alert: In undifferentiated SH-SY5Y cells, glutamate toxicity is often due to oxidative stress (inhibition of the cystine/glutamate antiporter, System x_c⁻), not NMDA excitotoxicity. This protocol uses iPSC-derived cortical neurons to ensure true excitotoxic screening.[1]
Materials:
-
Cells: Human iPSC-derived cortical glutamatergic neurons (frozen stocks).
-
Plates: 384-well black/clear-bottom, Poly-D-Lysine (PDL) + Laminin coated.
-
Stressor: L-Glutamate (monosodium salt).
-
Readout: CellTiter-Glo® (Promega) or similar ATP-based luminescence assay.
-
Controls:
-
Positive Control (Neuroprotection):MK-801 (10 µM) or AP5 (NMDA receptor antagonists).
-
Negative Control (Vehicle): 0.1% DMSO + Glutamate.
-
Background Control: Media only (no cells).
-
Step-by-Step Workflow:
-
Plate Preparation (Day 0):
-
Coat 384-well plates with PDL (50 µg/mL) and Laminin (10 µg/mL). Wash 3x with sterile water.
-
Critical: Leave 10 µL of laminin solution or PBS in wells to prevent drying before seeding.
-
-
Cell Seeding (Day 0):
-
Thaw iPSC neurons and seed at 10,000 cells/well in 30 µL of Neurobasal/B27 medium.
-
Centrifuge plate at 200 x g for 1 min to settle cells.
-
Incubate at 37°C, 5% CO₂ for 7-10 days to allow network maturation. Perform 50% media exchanges every 3 days.
-
-
Compound Pre-Treatment (Day 10):
-
Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 100 nL of library compounds (final conc. 10 µM) into the assay plate.
-
Incubate for 1 hour . This "pre-incubation" is vital for priming intracellular signaling pathways (e.g., Nrf2, kinase modulation).
-
-
Stress Induction (Day 10 + 1h):
-
Add 10 µL of 4x Glutamate stock (final conc. 100 µM ).
-
Note: The glutamate concentration must be titrated for each new cell batch to achieve ~80% cell death (EC80) in vehicle controls.
-
-
Readout (Day 11 - 24h post-insult):
-
Equilibrate plate to Room Temperature (RT) for 20 mins.
-
Add 40 µL of CellTiter-Glo reagent.
-
Shake on an orbital shaker (2 mins) -> Incubate (10 mins) to stabilize signal.
-
Read Luminescence (0.1s integration).
-
Core Protocol 2: High-Content Neurite Outgrowth Assay
Objective: Confirm that "surviving" neurons maintain healthy neurite networks. Technology: Automated High-Content Screening (HCS) microscopy.[2]
Protocol:
-
Seeding & Treatment: Follow steps 1-3 from the Survival Screen.
-
Staining (Endpoint):
-
Fix cells with 4% Paraformaldehyde (PFA) for 15 mins.
-
Permeabilize (0.1% Triton X-100) and block (3% BSA).
-
Stain with Anti-βIII-Tubulin (Tuj1) primary antibody (neuronal marker) followed by Alexa Fluor 488 secondary.
-
Counterstain nuclei with Hoechst 33342 .
-
-
Imaging:
-
Image at 20x magnification (4 fields/well) using an HCS system (e.g., PerkinElmer Opera, Thermo CellInsight).
-
-
Analysis Parameters:
-
Valid Neuron Count: Nuclei positive for Tuj1.
-
Total Neurite Length: Sum of all neurite lengths per well.
-
Branching Index: Number of branch points per neuron.
-
Hit Criteria: Compounds that restore Total Neurite Length to >30% of the non-stressed control.
-
Data Analysis & Hit Validation
Quality Control: The Z-Factor
The Z-factor is the industry standard for assay robustness. A value between 0.5 and 1.0 indicates an excellent assay.[3][4]
[5]- : Standard Deviation of Positive (Neuroprotected) and Negative (Stressed) controls.
- : Mean signal of Positive and Negative controls.
Normalization
Normalize raw data to Percent of Control (POC) :
Hit Selection Logic
-
Primary Filter: POC > 30% (Survival Assay).
-
Secondary Filter: Neurite Length > 3 Standard Deviations above Stressed Control.
-
Counter-Screen: Test hits on healthy cells (no stressor) to rule out intrinsic toxicity.
Visualization of Workflows & Pathways
Figure 1: HTS Neuroprotection Workflow
Caption: A funnel-based screening strategy prioritizing throughput (ATP assay) followed by physiological relevance (Neurite Outgrowth).
Figure 2: Excitotoxicity vs. Oxidative Stress Pathways
Caption: Dual mechanisms of glutamate toxicity.[6][7][8] HTS assays must distinguish between NMDA-mediated excitotoxicity and System xc- mediated oxidative stress.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Edge Effects | Evaporation or thermal gradients in outer wells. | Use "dummy" water wells on the perimeter. Incubate plates at RT for 20 min before putting in incubator to reduce thermal shock. |
| Low Z-Factor (<0.5) | High variability in pipetting or cell seeding. | Switch to automated dispensers (e.g., Multidrop). Centrifuge plates after seeding (1 min, 200g) to ensure uniform settling. |
| False Positives | Compounds interfering with Luciferase (ATP assay). | Perform a biochemical counter-screen (CellTiter-Glo + Compound without cells) to identify luciferase inhibitors/activators. |
| Cell Detachment | Aggressive washing during HCS staining. | Use an automated plate washer with low-velocity dispense/aspirate settings. Increase PDL/Laminin coating concentration. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Radio, N. M., & Mundy, W. R. (2008). Developmental Neurotoxicity Testing in Vitro: Models for Assessing Chemical Effects on Neurite Outgrowth.[1] NeuroToxicology. Link
-
Lewe, R., et al. (2021). Neurite Outgrowth Assays in Drug Discovery: High-Content Screening of iPSC-Derived Neurons. Frontiers in Neuroscience. Link
-
Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link
-
Thermo Fisher Scientific. High-Content Analysis of Neurite Outgrowth. Application Note. Link
Sources
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assay.dev [assay.dev]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Monoamine Oxidase (MAO) Inhibition by Tetrahydroisoquinolines
Abstract
This comprehensive guide provides detailed methodologies for the in vitro evaluation of tetrahydroisoquinolines (THIQs) as inhibitors of monoamine oxidase (MAO) enzymes. Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the degradation of key neurotransmitters, making them significant therapeutic targets for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][3] Tetrahydroisoquinolines, a class of alkaloids found in nature and also accessible through synthesis, have demonstrated potential as MAO inhibitors.[4][] This document outlines the scientific principles behind MAO inhibition assays, provides step-by-step protocols for both fluorometric and luminescent-based assays, and details procedures for data analysis and interpretation to determine inhibitor potency (IC50). The protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data for researchers in drug discovery and development.
Introduction: The Significance of MAO Inhibition
Monoamine oxidases are located on the outer mitochondrial membrane and catalyze the oxidative deamination of monoamines, such as serotonin, norepinephrine, and dopamine.[6][7] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[8][9]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[8][9]
-
MAO-B primarily metabolizes dopamine and its inhibition is a key strategy in the management of Parkinson's disease to augment dopamine levels in the brain.[2][8]
Inhibiting these enzymes increases the bioavailability of these neurotransmitters, which can alleviate symptoms of various neurological disorders.[10][] The development of selective and reversible MAO inhibitors is a significant area of research to minimize side effects associated with older, non-selective inhibitors, such as the "cheese effect" caused by interactions with tyramine-rich foods.[][8] Tetrahydroisoquinolines represent a promising class of compounds, with some derivatives showing potent and selective inhibition of MAO isoforms.[4][12] Accurate and reliable methods to quantify their inhibitory activity are therefore essential for advancing these compounds through the drug discovery pipeline.[13]
Principles of MAO Inhibition Assays
The core of an MAO activity assay is the enzymatic reaction where MAO oxidizes a substrate, leading to the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The inhibition of this activity by a test compound, such as a THIQ derivative, is measured by a decrease in the rate of product formation. Several detection methods can be employed:
-
Fluorometric Assays: These assays often use a probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. The Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) is a common example, which is oxidized to the fluorescent resorufin.[14][15][16] The increase in fluorescence is directly proportional to MAO activity.
-
Spectrophotometric Assays: Similar to fluorometric assays, these can also be linked to H₂O₂ production. For instance, a chromogenic substrate can be used that changes color upon oxidation by H₂O₂ in the presence of a peroxidase.[17][18]
-
Luminescent Assays: These highly sensitive assays, such as the MAO-Glo™ Assay, utilize a pro-luciferin substrate that is converted by MAO into luciferin. In a second step, luciferase catalyzes the oxidation of luciferin, generating a stable, light-emitting signal that is proportional to MAO activity.[19][20][21]
The choice of assay depends on the required sensitivity, throughput, and available instrumentation. For high-throughput screening (HTS), homogeneous "add-and-read" formats like the luminescent and some fluorometric assays are preferred.[13][21]
Caption: General workflow for an in vitro MAO inhibition assay.
Materials and Reagents
-
Enzymes: Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich or other suppliers). Store at -80°C.
-
Test Compounds: Tetrahydroisoquinoline derivatives dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM).
-
Control Inhibitors:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
96-well plates: Solid black plates for fluorescence or solid white plates for luminescence.
-
Multimode plate reader: Capable of measuring fluorescence and/or luminescence.
-
Reagents for Protocol A (Fluorometric):
-
Reagents for Protocol B (Luminescent):
Step-by-Step Experimental Protocols
Protocol A: Fluorometric MAO Inhibition Assay using Amplex™ Red
This protocol is based on the detection of H₂O₂ generated by the MAO-catalyzed oxidation of tyramine.[22][24]
A1. Reagent Preparation:
-
MAO-A/B Working Solutions: Thaw recombinant human MAO-A and MAO-B on ice. Dilute enzymes in cold Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (determine this empirically, e.g., 5-10 µg/mL).
-
Test Compound Dilutions: Prepare a serial dilution of your THIQ compounds in Assay Buffer containing a final DMSO concentration of ≤1%. Start from a high concentration (e.g., 100 µM) and perform 8-10 dilutions. Also prepare a vehicle control (Assay Buffer + same final % DMSO).
-
Control Inhibitor Dilutions: Prepare serial dilutions of clorgyline (for MAO-A) and selegiline (for MAO-B) as positive controls for inhibition.
-
Detection Reagent Mix: Prepare a fresh solution containing 100 µM Amplex™ Red and 0.2 U/mL HRP in Assay Buffer. Protect from light.
A2. Assay Procedure (96-well format):
-
Plate Layout: Design your plate to include wells for:
-
100% Activity Control (Enzyme + Vehicle)
-
Blank (No Enzyme)
-
Test Compounds (Enzyme + THIQ dilutions)
-
Positive Control Inhibitor (Enzyme + Clorgyline/Selegiline dilutions)
-
-
Add Reagents: To each well, add the following in order:
-
50 µL of Assay Buffer (for Blank) OR 50 µL of MAO-A or MAO-B working solution.
-
25 µL of Test Compound dilutions, vehicle control, or positive control inhibitor dilutions.
-
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate for 15 minutes at 37°C. This allows the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add 25 µL of 1 mM tyramine solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at 37°C. The optimal time should be determined during assay development to ensure the reaction remains in the linear phase for the 100% activity control.
-
Stop and Detect: Add 50 µL of the Detection Reagent Mix to all wells. Incubate for 15 minutes at room temperature, protected from light.
-
Read Fluorescence: Measure the fluorescence using a plate reader with excitation at ~535 nm and emission at ~587 nm.[25]
Protocol B: Luminescent MAO Inhibition Assay using MAO-Glo™
This homogeneous "add-mix-read" assay is highly sensitive and ideal for HTS.[21][26]
B1. Reagent Preparation:
-
Reconstitute Reagents: Prepare the MAO-Glo™ reagents according to the manufacturer's protocol.[20] This typically involves reconstituting the Luciferin Detection Reagent and the MAO substrate.
-
MAO-A/B Working Solutions: Dilute recombinant MAO-A or MAO-B in the appropriate MAO Reaction Buffer provided in the kit to the desired concentration.
-
Test Compound Dilutions: Prepare serial dilutions of the THIQ compounds directly in the appropriate MAO Reaction Buffer (with ≤1% DMSO). Include vehicle and positive controls (clorgyline/selegiline).
B2. Assay Procedure (96-well format):
-
Add Components: To the wells of a white, opaque 96-well plate, add:
-
10 µL of Test Compound dilutions, vehicle control, or positive control inhibitor.
-
10 µL of MAO-A or MAO-B working solution.
-
-
Enzyme-Inhibitor Incubation: Mix briefly and incubate for 15 minutes at room temperature.
-
Initiate MAO Reaction: Add 10 µL of the luminogenic MAO substrate to each well. Mix and incubate for 60 minutes at room temperature.
-
Develop Luminescent Signal: Add 30 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing reaction.[19] Mix and incubate for 20 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal is stable for several hours.[20]
Data Analysis and Interpretation
The primary goal is to determine the concentration of the THIQ derivative that causes 50% inhibition of MAO activity, known as the IC50 value.[27]
5.1. Calculation of Percent Inhibition:
First, calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x [1 - (Signalinhibitor - Signalblank) / (Signal100% activity - Signalblank)]
Where:
-
Signalinhibitor is the signal from wells with the enzyme and the THIQ inhibitor.
-
Signal100% activity is the signal from the vehicle control wells (enzyme + DMSO).
-
Signalblank is the signal from the no-enzyme control wells.
5.2. Determination of IC50:
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[28] A non-linear regression analysis is then performed using a sigmoidal dose-response (variable slope) model.[29]
Sample Data Table:
| THIQ Conc. (µM) | Log [THIQ] | Avg. Signal (RFU) | % Inhibition |
| 0 (Vehicle) | N/A | 8500 | 0.0 |
| 0.01 | -2.00 | 8350 | 2.0 |
| 0.1 | -1.00 | 7100 | 18.7 |
| 1 | 0.00 | 4500 | 53.3 |
| 10 | 1.00 | 1800 | 89.3 |
| 100 | 2.00 | 1200 | 97.3 |
| Blank | N/A | 1000 | N/A |
Note: Data are for illustrative purposes only.
Graphing software (e.g., GraphPad Prism, Origin) can be used to fit the curve and calculate the precise IC50 value. A lower IC50 value indicates a more potent inhibitor.
Validation and Quality Control
To ensure the integrity and reliability of the data, the following controls are essential in every assay plate:[30]
-
Negative Control (100% Activity): Contains the enzyme and the vehicle (e.g., DMSO) but no inhibitor. This defines the maximum reaction rate.
-
Positive Control: A known, potent inhibitor for the specific MAO isoform being tested (clorgyline for MAO-A, selegiline for MAO-B). This confirms that the assay system can detect inhibition.
-
Blank Control (No Enzyme): Contains all reaction components except the MAO enzyme. This accounts for background signal from the reagents.
-
Compound Interference Controls (Optional): To test if the THIQ compound itself fluoresces, luminesces, or inhibits the detection system, it can be tested in the absence of the MAO enzyme.
A robust assay should have a high signal-to-background ratio and a Z'-factor > 0.5, particularly for HTS applications.
Caption: Competitive inhibition of MAO by a THIQ molecule.
Conclusion
The protocols described in this application note provide robust and reliable methods for characterizing the inhibitory potential of tetrahydroisoquinoline derivatives against MAO-A and MAO-B. By carefully selecting the appropriate assay platform and implementing rigorous quality controls, researchers can generate high-quality data to inform structure-activity relationships (SAR) and guide the development of novel therapeutics for neurological disorders.
References
-
Zhi, K., et al. (2016). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. ResearchGate. Retrieved from [Link]
-
Naoi, M., et al. (1988). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. Retrieved from [Link]
-
Fowler, C. J., & Tipton, K. F. (1984). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Retrieved from [Link]
-
Petzer, J. P., et al. (2003). Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships. PubMed. Retrieved from [Link]
-
MDPI. (2020). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. Retrieved from [Link]
-
Kobe, J., & Pohl, J. (1974). A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate. Clinica Chimica Acta. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Edmondson, D. E. (2020). The role of monoamine oxidase enzymes in the pathophysiology of neurological disorders. Current Opinion in Neurology. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
MDPI. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Retrieved from [Link]
-
PubMed. (2015). Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics. PubMed. Retrieved from [Link]
-
MPG.PuRe. (2013). An Amplex Red-based fluorometric and spectrophotometric assay for l-asparaginase using its natural substrate. Max Planck Society. Retrieved from [Link]
-
JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments. Retrieved from [Link]
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Retrieved from [Link]
-
MDPI. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. Retrieved from [Link]
-
Karamitros, C. S., et al. (2014). An Amplex Red-based fluorometric and spectrophotometric assay for L-asparaginase using its natural substrate. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Retrieved from [Link]
-
Frontiers. (2019). Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Integrative Pharmacology. (2021). Natural MAO Inhibitors. Retrieved from [Link]
-
ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. PubMed Central. Retrieved from [Link]
-
Reddit. (2025). Help with determining IC50 for enzyme inhibitors. Reddit. Retrieved from [Link]
-
BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
PubMed. (2007). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. Retrieved from [Link]
-
Brieflands. (n.d.). A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Brieflands. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 7. Frontiers | Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis [frontiersin.org]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
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- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
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- 14. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 15. pure.mpg.de [pure.mpg.de]
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- 25. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
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Troubleshooting & Optimization
Common side products in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol
Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth, mechanism-driven troubleshooting advice and optimized protocols to enhance yield, purity, and process reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol, a key structural motif, is predominantly achieved via the Pictet-Spengler or the Bischler-Napieralski reaction. Each route, while effective, presents a unique set of challenges. This guide is structured to address specific issues you may encounter.
Section 1: The Pictet-Spengler Route: Troubleshooting Guide
The Pictet-Spengler reaction is a robust method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3] For the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol, this typically involves reacting dopamine hydrochloride with formaldehyde.
Possible Causes:
-
Insufficient Acidity: The final ring-closing step is an intramolecular electrophilic aromatic substitution, which requires a sufficiently activated electrophile (the iminium ion) and a nucleophilic aromatic ring.[1] If the acid catalyst concentration is too low, the equilibrium may favor the Schiff base or iminium ion without promoting the irreversible cyclization.
-
Deactivated Aromatic Ring: While the hydroxyl groups on the dopamine precursor are electron-donating, improper pH can reduce the nucleophilicity of the aromatic ring.
-
Presence of Water: Excess water in the reaction medium can hydrolyze the iminium ion intermediate, pushing the equilibrium back towards the starting materials.[4]
Troubleshooting & Optimization Protocol:
-
Catalyst Selection & Concentration: While classical conditions use strong mineral acids like HCl, trifluoroacetic acid (TFA) is often a superior choice for promoting cyclization without excessive side reactions.[4] Perform small-scale optimizations to find the ideal catalyst loading.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. If using formaldehyde from an aqueous solution (formalin), consider switching to a paraformaldehyde source, which can generate formaldehyde in situ under acidic conditions.
-
Temperature Adjustment: Gently heating the reaction (e.g., 40-50 °C) can provide the necessary activation energy to overcome the barrier to cyclization. Monitor the reaction closely by TLC or LC-MS to avoid degradation.[5]
Root Cause Analysis:
This observation strongly indicates the formation of the over-oxidized side product, 3,4-dihydroisoquinolin-6-ol or its corresponding isoquinolinium salt . The phenolic tetrahydroisoquinoline core is susceptible to oxidation, especially in the presence of air (oxygen) and trace metals, a process that can be accelerated by heat or light. The initial oxidation product is the 3,4-dihydroisoquinoline, which can be further oxidized to the fully aromatic isoquinoline.[6][7]
Mechanism of Side Product Formation:
Caption: Oxidation pathway of the desired product.
Prevention & Mitigation Protocol:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes.
-
Antioxidant Addition: Consider adding a small quantity of a reducing agent or antioxidant, such as sodium metabisulfite or ascorbic acid, to the reaction mixture or during workup to suppress oxidation.
-
Purification Strategy: The oxidized impurities are often more polar and may adhere strongly to silica gel. If column chromatography is necessary, use a de-activated silica gel (e.g., treated with triethylamine) and run the column quickly.
Section 2: The Bischler-Napieralski Route: Troubleshooting Guide
This route involves the cyclization of a β-phenylethylamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), followed by reduction of the resulting 3,4-dihydroisoquinoline.[8][9][10]
Possible Causes:
-
Insufficiently Potent Dehydrating Agent: The key step is the dehydration of the amide to form a reactive electrophilic intermediate (a nitrilium ion or an imidoyl phosphate).[9][10] If the agent is not strong enough or is used in insufficient quantity, this activation will not occur. For electron-rich systems, POCl₃ is often sufficient, but less activated systems may require stronger conditions.[9]
-
Reaction Temperature Too Low: The cyclization requires overcoming a significant activation energy barrier. Insufficient heat will result in a sluggish or stalled reaction.[10]
-
Hydrolysis: The dehydrating agents used are extremely sensitive to moisture. Any water present will consume the reagent and halt the reaction.
Troubleshooting & Optimization Protocol:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Dehydrating Agent | POCl₃ in acetonitrile | P₂O₅ in refluxing POCl₃ | P₂O₅ generates pyrophosphates, which are superior leaving groups, creating a more reactive electrophile.[10][11] |
| Temperature | 80 °C (Acetonitrile reflux) | 110-140 °C (Toluene/Xylene reflux) | Higher temperatures provide the necessary energy for the intramolecular electrophilic substitution.[10] |
| Solvent | Acetonitrile | Toluene, Xylene | Higher boiling points allow for increased reaction temperatures. |
| Additives | None | Polyphosphoric Acid (PPA) | PPA can act as both a dehydrating agent and an acidic catalyst to promote the reaction. |
Root Cause Analysis:
This side product arises from a retro-Ritter reaction .[10][12] The nitrilium ion intermediate, which is key to the desired cyclization, can instead fragment, leading to the formation of a stable styrene derivative and a nitrile. This pathway is particularly favored if the benzylic position is stabilized, allowing for easier elimination.
Mechanism of Side Product Formation:
Caption: Competing pathways for the nitrilium ion.
Prevention & Mitigation Protocol:
-
Use of Nitrile as a Solvent: According to Le Châtelier's principle, running the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products.[10]
-
Milder Activating Agents: Movassaghi and Hill developed a milder method using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine.[13] This generates a highly reactive intermediate that cyclizes rapidly at lower temperatures, outcompeting the fragmentation pathway.
-
Larsen's Modification: Larsen and colleagues reported that using oxalyl chloride with a Lewis acid (FeCl₃) generates an N-acyliminium intermediate that avoids the formation of a nitrilium ion altogether, thus preventing the retro-Ritter side reaction.[13]
Section 3: General Impurities & Stability
Root Cause Analysis:
The phenolic hydroxyl group, especially in a catechol-like arrangement (as in the dopamine precursor), is highly susceptible to oxidative degradation .[7] This process is often initiated by light, air (oxygen), or trace metal impurities. The initial oxidation forms a quinone or semi-quinone species, which are highly colored and can polymerize to form complex, dark-colored mixtures.
Storage and Handling Protocol:
-
Storage Conditions: Store the final compound under an inert atmosphere (argon is preferable to nitrogen for long-term storage) in an amber vial to protect it from light. For maximum stability, store at low temperatures (-20 °C).
-
pH Considerations: Phenolic compounds are significantly more stable in acidic conditions.[14] If storing in solution, use a slightly acidic buffer. Basic conditions will deprotonate the phenol, making it much more susceptible to oxidation.
-
Use of Chelating Agents: Trace metal ions can catalyze oxidation. If metal contamination is suspected from previous steps (e.g., metal-catalyzed reductions), consider a workup wash with a dilute solution of a chelating agent like EDTA to scavenge these ions.
References
-
Gere, A., et al. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(9), 2684. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Wikipedia. [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022). Bischler-Napieralski Reaction. YouTube. [Link]
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]
-
Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology, 14, 1145631. [Link]
-
Leśniak, S., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(20), 4859. [Link]
-
Al-Hiari, Y. M., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(17), 3844. [Link]
-
Al-Zaqri, N., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6061-6076. [Link]
- Szantay, C., et al. (1989). Process for the preparation of 3,4-dihydroisoquinoline.
-
Cami-Kobeci, G., et al. (2005). N-Alkylation of phenethylamine and tryptamine. Bioorganic & Medicinal Chemistry Letters, 15(3), 535-537. [Link]
-
ResearchGate. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. ResearchGate. [Link]
- Augeri, D. J., et al. (1998). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
Zhou, X., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. ChemistrySelect, 6(32), 8293-8317. [Link]
-
Digital Commons@DePaul. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
Tinley, E.J. (1976). A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. Loughborough University. [Link]
-
Belyaev, E. S., et al. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-847. [Link]
-
Istrate, A., & Istrate, O. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(12), 1279. [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]
-
DergiPark. (2023). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. DergiPark. [Link]
-
Cuevas, J., et al. (2011). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. Organic Letters, 13(23), 6248-6251. [Link]
-
Mlcek, J., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(11), 3376. [Link]
-
Braden, M. R., et al. (2011). Synthesis and Structure-Activity Relationships of N-benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(3), 153-158. [Link]
-
Dizdar, M., et al. (2023). Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. Organic Communications, 16(4), 197-203. [Link]
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents [patents.google.com]
- 7. A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Polar Amines
Case ID: T-AMINE-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silanol Trap"
Peak tailing in polar amines is rarely a random event; it is a deterministic outcome of secondary interactions . While the hydrophobic alkyl chains (C18) retain your analyte via van der Waals forces, the underlying silica support exerts a "hidden" influence.
At typical HPLC pH levels (pH 3–7), residual silanol groups (
The Golden Rule of Tailing: If a neutral compound (e.g., Toluene) is symmetrical but your amine tails, the issue is chemical (silanol activity). If both tail, the issue is physical (system void/dead volume).[2]
Diagnostic Workflow
Use this decision tree to isolate the root cause.
Figure 1: Diagnostic decision tree separating physical system failures from chemical interaction issues.
Mobile Phase Optimization (The "Chemical" Fix)
Q: Why does lowering the pH stop tailing?
A: It suppresses the stationary phase charge.
Silanols have a
-
At pH 6.0: Silanols are ionized (
).[3] Amines are protonated ( ). Result: Strong ionic attraction Severe Tailing. -
At pH 2.5: Silanols are protonated (
, neutral). Amines are protonated.[2] Result: Ionic repulsion/neutrality Sharp Peaks.
Q: Which modifier is best for my application?
Select your modifier based on your detection method and severity of tailing.
| Modifier | Type | Mechanism | MS Compatible? | Best For... |
| Trifluoroacetic Acid (TFA) | Strong Acid | Ion-pairing + pH control (pH ~2) | Yes (but suppresses signal) | Peptides, very basic amines, severe tailing. |
| Formic Acid | Weak Acid | pH control (pH ~2.7) | Excellent | LC-MS routine screening. |
| Triethylamine (TEA) | Sacrificial Base | Competes for silanol sites | NO (Source contamination) | UV-only legacy methods; older silica columns. |
| Ammonium Formate | Buffer Salt | Ionic strength + pH control | Yes | Robustness; masking silanols via ionic strength. |
Protocol: The "Chaotropic" Shield If simple acidification fails, increase the Ionic Strength .
-
Standard: 0.1% Formic Acid (~20 mM).
-
Enhanced: Add 20 mM Ammonium Formate to the 0.1% Formic Acid.
Stationary Phase Selection (The "Hardware" Fix)
Q: My C18 column still tails at low pH. What now?
A: You are likely using a column with low surface coverage or older silica technology. Switch to a phase specifically engineered for bases.
Comparison of Column Technologies:
| Column Class | Technology | Why it works for Amines | Recommended Use |
| Base-Deactivated (BDS) | High-purity Type B Silica + End-capping | Reduces metal content and caps silanols. | Routine QA/QC for moderately polar bases. |
| Embedded Polar Group (EPG) | Amide/Carbamate group in alkyl chain | Creates a "water shield" near the surface; shields silanols. | Best Choice for basic drugs at pH 7. |
| Hybrid Particle (e.g., BEH) | Polymer/Silica Hybrid | Chemically stable at high pH (up to pH 12). | Run at pH 10 (neutralizes the amine). |
| Charged Surface (CSH) | Low-level surface charge | Repels cationic amines electrostatically. | Difficult bases (e.g., Amitriptyline) in Formic Acid. |
Self-Validating System Check: Before running samples, inject Amitriptyline (a tricyclic antidepressant) under your method conditions.
-
Pass: Tailing Factor (
) < 1.3.[3] -
Fail: Tailing Factor (
) > 1.5. Action: Change column or lower pH.
Advanced Troubleshooting: HILIC vs. RPLC
Q: When should I abandon C18 and switch to HILIC?
A: When your compound elutes near the void volume (
HILIC Strategy:
-
Mechanism: Partitioning into a water-rich layer on a polar surface (Silica, Amide, Zwitterionic).
-
Benefit: Amines are retained strongly; organic-rich mobile phase improves MS sensitivity.
-
Caution: HILIC is sensitive to sample diluent. Always inject the sample in 100% Acetonitrile (or the mobile phase composition) to prevent peak distortion [2].
References
-
McCalley, D. V. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Link
-
Element Lab Solutions. (2025).[7] Peak Tailing in HPLC. Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
-
Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC?Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide: Tailing Peaks. Link
Sources
How to prevent oxidation of phenolic tetrahydroisoquinolines during experiments
Subject: Prevention of Oxidative Degradation in Phenolic THIQs Ticket ID: THIQ-OX-PREV-001 Assigned Specialist: Senior Application Scientist
Introduction
Phenolic tetrahydroisoquinolines (THIQs), such as dopamine-derived alkaloids (e.g., salsolinol, tetrahydropapaveroline), present a unique "dual-threat" stability profile. They possess two distinct sites highly susceptible to oxidation:
-
The Catechol/Phenol Moiety: Prone to forming o-quinones, leading to polymerization (browning) and nucleophilic attack.
-
The Nitrogen Heterocycle: Susceptible to oxidative dehydrogenation, converting the tetrahydro- form into a dihydro- intermediate and eventually a fully aromatic isoquinoline.
This guide provides field-proven protocols to arrest these pathways during synthesis, extraction, and analysis.
Module 1: The Chemistry of Degradation
To prevent oxidation, one must understand the enemy. The degradation of phenolic THIQs is not random; it follows specific mechanistic pathways driven by pH, dissolved oxygen, and light.
The Dual-Oxidation Pathway
The following diagram illustrates the two competing degradation routes. Note how Route A leads to aromatic impurities (often seen as new peaks in HPLC), while Route B leads to insoluble polymers (seen as "tar" or brown precipitate).
Figure 1: Mechanistic divergence of THIQ degradation. Route A (Red) is favored by light and heat; Route B (Green) is favored by basic pH and trace metals.
Module 2: Synthesis & Extraction Protocols
The Golden Rule: Never allow phenolic THIQs to exist as a free base in the presence of oxygen.
Protocol A: The "Argon-Acid" Extraction Method
Use this for biological tissue extraction or reaction workups.
-
Preparation of Stabilized Solvent:
-
Pre-chill 0.1 M Perchloric Acid (HClO₄) or 0.1 M Acetic Acid to 4°C.
-
Degassing: Sparge the solvent with Argon (not Nitrogen, as Argon is heavier than air and blankets the liquid) for 15 minutes.
-
Additive: Add 0.1% Na₂S₂O₅ (Sodium Metabisulfite) and 0.01% EDTA .
-
Why? Metabisulfite scavenges dissolved oxygen; EDTA chelates iron/copper ions that catalyze quinone formation.
-
-
-
Homogenization/Lysis:
-
Perform strictly on ice.
-
Keep the ratio of tissue/sample to solvent at 1:10 (w/v) to ensure immediate acidification upon cell lysis.
-
-
Filtration:
-
Use syringe filters (PTFE or Nylon) pre-washed with the stabilized solvent.
-
Critical: Do not use cellulose acetate filters, as they can bind phenolic compounds.
-
Protocol B: Synthetic Workup (Schlenk Technique)
If synthesizing THIQs via the Pictet-Spengler reaction:
-
Reaction Atmosphere: Run strictly under N₂ or Ar.
-
Quenching: Do not quench with basic bicarbonate. Quench with dilute HCl to ensure the amine is protonated (forming the hydrochloride salt).
-
Drying: Evaporate solvents using a rotary evaporator with an Argon-backfill valve. Do not let the flask sit open to air after drying.
Module 3: Analysis (HPLC/LC-MS) Troubleshooting
Symptom: Ghost peaks appearing after the main peak, or baseline drift. Cause: On-column oxidation or autosampler degradation.
Mobile Phase Optimization Table
| Component | Recommendation | Technical Rationale |
| Aqueous Phase (A) | 0.1% Formic Acid + 1mM EDTA | Low pH stabilizes phenols; EDTA prevents metal-catalyzed oxidation inside stainless steel columns. |
| Organic Phase (B) | Acetonitrile (High Purity) | Methanol can sometimes participate in nucleophilic attack on radical intermediates; ACN is more inert. |
| Autosampler Temp | 4°C (Strict) | Reaction kinetics of oxidation halve for every 10°C drop. |
| Vial Additive | 10 µM Ascorbic Acid | Acts as a sacrificial antioxidant in the vial. |
Diagnostic Workflow
Use this logic flow to identify the source of degradation during analysis.
Figure 2: Troubleshooting logic for distinguishing between autosampler instability and on-column oxidation.
Module 4: Storage & Handling
The "Salt & Shield" Strategy
Phenolic THIQs should rarely be stored as free bases.
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Hydrobromide (HBr) salt immediately after synthesis. The protonated amine is significantly more resistant to oxidative dehydrogenation (Route A).
-
Lyophilization: Store as a dry powder whenever possible. Solutions degrade 100x faster than solids.
-
Vial Selection: Use amber glass vials with PTFE-lined caps.
-
Temperature:
-
Short term (<1 week): -20°C
-
Long term (>1 month): -80°C
-
Storage Stability Matrix
| Form | Condition | Expected Stability |
| Solid (HCl Salt) | -20°C, Desiccated, Argon | > 1 Year |
| Solid (Free Base) | -20°C, Air | < 1 Month (Browns rapidly) |
| Solution (Acidic) | 4°C, Amber Vial | 24 - 48 Hours |
| Solution (Neutral) | 4°C, Clear Vial | < 4 Hours |
FAQ: Frequently Asked Questions
Q: Can I use DMSO for stock solutions? A: Use with caution. While DMSO is a good solvent, it is hygroscopic and can facilitate oxidation over time. If using DMSO, prepare fresh stocks daily or freeze aliquots at -80°C. Degassed 0.1 M HCl is a superior solvent for stability.
Q: My sample turned pink/brown. Is it salvageable? A: The color indicates quinone polymerization (melanin formation). This reaction is generally irreversible. Filtration may remove the polymer, but the concentration of the active THIQ has likely decreased significantly. Re-synthesis or re-extraction is recommended.
Q: Why do I see an isoquinoline peak in my LC-MS even with stabilizers? A: Check your ionization source temperature. High temperatures in ESI (Electrospray Ionization) can artificially drive the dehydrogenation of THIQs to isoquinolines during the analysis. Lower the desolvation temperature to verify if the peak is real or an artifact.
References
-
Oxidative Rearomatization Mechanisms
-
Phenolic Stability & HPLC Analysis
- Robbins, R.J. "Phenolic Acids in Foods: An Overview of Analytical Methodology." Journal of Agricultural and Food Chemistry, 2003.
-
Source:
-
Catecholamine Oxidation Pathways
- Napolitano, A., et al.
-
Source:
-
Storage Stability of Phenolics
Sources
Technical Support Center: Mitigating Off-Target Effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide In Vivo
Welcome to the technical support center for the in vivo application of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with its use. As a member of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, this molecule holds therapeutic promise but also necessitates a thorough understanding of its potential off-target activities to ensure data integrity and translational relevance.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Understanding the Landscape: The Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prevalent scaffold in numerous natural and synthetic bioactive compounds, exhibiting a wide array of pharmacological activities.[3][4] Derivatives of this scaffold have been reported to interact with various biological targets, leading to effects such as:
-
Dopaminergic System Modulation: THIQ and its analogs can interact with dopamine receptors, with some derivatives showing high affinity and selectivity for the D3 subtype.[5][6] They can also influence dopamine metabolism and transporter function.[7]
-
Neuroactive Properties: Depending on the specific chemical entity, THIQs can exert both neuroprotective and neurotoxic effects.[8][9]
-
Broad Bioactivity: The THIQ scaffold is associated with a range of other biological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][4][10]
This inherent polypharmacology underscores the importance of carefully designing and interpreting in vivo studies with 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide to distinguish on-target efficacy from off-target phenomena.
II. Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address common challenges encountered during in vivo experiments with 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide.
Issue 1: Unexpected Phenotypes or Adverse Events
Question: We are observing unexpected behavioral changes (e.g., hyperactivity, sedation) or physiological alterations (e.g., changes in blood pressure) in our animal models that are inconsistent with the expected on-target effects. What could be the cause and how do we troubleshoot this?
Answer:
Unexpected in vivo observations are often the first indication of off-target effects. The THIQ scaffold's known interactions with the central nervous system and other biological systems are likely contributors.
Underlying Causes & Troubleshooting Steps:
-
Dopaminergic and Adrenergic Receptor Engagement: The structural similarity of THIQs to catecholamines suggests potential interactions with dopamine and adrenergic receptors.[6][11][12][13]
-
Troubleshooting:
-
In Vitro Profiling: Conduct a comprehensive receptor screening panel to identify potential off-target binding affinities. This should include, at a minimum, a panel of dopamine and adrenergic receptor subtypes.
-
Co-administration with Antagonists: In your in vivo model, co-administer 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide with selective antagonists for the suspected off-target receptors. For example, if D2 receptor activation is suspected, use a selective D2 antagonist. A rescue of the unexpected phenotype would strongly suggest an off-target interaction.
-
-
-
Dose-Dependent Toxicity: The observed adverse events might be a result of high compound exposure leading to non-specific toxicity or exaggeration of off-target pharmacology.
-
Troubleshooting:
-
Dose-Response Study: Perform a detailed dose-response study to establish the minimum effective dose and the maximum tolerated dose. This will help define a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A PK/PD model can help correlate drug exposure with both on-target and off-target effects over time, providing a quantitative framework for optimizing the dosing regimen.[14][15][16]
-
-
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected in vivo phenotypes.
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
Question: Our compound, 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, shows high potency in our in vitro assays, but we are not observing the expected therapeutic effect in our animal models. What are the potential reasons for this discrepancy?
Answer:
A disconnect between in vitro and in vivo results is a common hurdle in drug development. For a compound like 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, which may have poor solubility, this is a particularly important consideration.
Underlying Causes & Troubleshooting Steps:
-
Poor Bioavailability and Suboptimal Formulation: The hydrobromide salt form suggests that the parent molecule may have low aqueous solubility. Poor solubility can lead to low absorption and insufficient exposure at the target site.[17][18][19][20]
-
Troubleshooting:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and bioavailability. A table of common formulation approaches for poorly soluble compounds is provided below.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the compound is reaching the target tissue at sufficient concentrations.[21]
-
-
| Formulation Strategy | Description | Key Excipients |
| Co-solvents | A mixture of water-miscible solvents to increase solubility. | PEG 300/400, Propylene Glycol, Ethanol |
| Cyclodextrins | Form inclusion complexes with the drug molecule, increasing its solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[22] |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid solutions. | Oils (e.g., sesame oil), Surfactants (e.g., Cremophor EL), Co-surfactants (e.g., Transcutol) |
| Nanosuspensions | Reduction of particle size to the nanometer range to increase surface area and dissolution rate. | Stabilizers (e.g., Poloxamer 188) |
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver, leading to a short half-life and insufficient target engagement.
-
Troubleshooting:
-
Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the animal species used in your in vivo studies.
-
PK/PD Modeling: Integrate metabolic clearance data into a PK/PD model to predict the in vivo exposure and inform the dosing schedule.[14][15][16]
-
-
Signaling Pathway for Target Engagement
Caption: Comparison of in vitro and in vivo target engagement pathways.
Issue 3: High Inter-Animal Variability in Response
Question: We are seeing significant variability in the therapeutic response between animals within the same treatment group. How can we reduce this variability and improve the reliability of our data?
Answer:
Underlying Causes & Troubleshooting Steps:
-
Inconsistent Dosing and Formulation: If the compound is not fully dissolved or the formulation is not stable, each animal may receive a different effective dose.[21]
-
Troubleshooting:
-
Formulation Quality Control: Ensure your formulation is homogenous and stable throughout the dosing period. Prepare fresh formulations for each experiment if stability is a concern.
-
Standardized Administration: Develop and strictly adhere to a standard operating procedure (SOP) for compound administration to minimize technical variability.
-
-
-
Genetic and Environmental Factors: Even in inbred animal strains, there can be subtle biological differences that affect drug response.
-
Troubleshooting:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers and increase statistical power.
-
Control Environmental Conditions: Standardize housing, diet, and light-dark cycles to minimize environmental contributions to variability.
-
-
-
On-Target vs. Off-Target Contribution to Phenotype: The observed therapeutic window might be narrow, with small variations in exposure leading to a shift from on-target efficacy to off-target effects.
-
Troubleshooting:
-
Use of Knockout Models: The most definitive way to confirm that the observed therapeutic effect is due to the intended target is to use a knockout animal model where the target protein is absent.[23][24][25][26] If the compound has no effect in the knockout animals, it strongly supports an on-target mechanism.
-
-
Decision Tree for Addressing High Variability
Caption: A decision-making framework for addressing high in vivo variability.
III. Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to proactively assess the potential for off-target effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide before starting my in vivo studies?
A1: Before embarking on extensive in vivo experiments, a tiered in vitro approach is highly recommended. Start with a broad, commercially available off-target screening panel that includes a diverse set of receptors, ion channels, and enzymes. Given the THIQ scaffold, pay close attention to dopaminergic and adrenergic receptors. Additionally, perform early in vitro ADME assays to assess metabolic stability and potential for drug-drug interactions.
Q2: How can I be sure that the observed in vivo effect is not due to a metabolite of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide?
A2: This is a critical consideration. You should perform metabolite identification studies using liver microsomes or hepatocytes. If major metabolites are identified, they should be synthesized and tested in your primary in vitro assays to determine if they are active. If a metabolite is found to be active, its pharmacokinetic profile should also be characterized in vivo.
Q3: Are there any computational tools that can help predict the off-target profile of my compound?
A3: Yes, in silico methods can be a valuable starting point. There are several computational platforms and models that can predict potential off-target interactions based on the chemical structure of your compound.[27] These predictions should always be followed up with experimental validation.
Q4: My compound has poor solubility. What is the best way to formulate it for intravenous administration in mice?
A4: For intravenous administration of poorly soluble compounds, creating a clear, stable solution is paramount to avoid embolism and ensure accurate dosing. A common starting point is to use a co-solvent system, such as a mixture of PEG 400, propylene glycol, and saline. Another effective approach is to use cyclodextrins like HP-β-CD to form a soluble complex. It is crucial to perform a formulation screen to find the optimal vehicle that solubilizes the compound without causing toxicity in the animals.
Q5: At what point should I consider using a knockout animal model?
A5: A knockout model is the gold standard for on-target validation and should be considered when you have strong evidence of in vivo efficacy but need to definitively rule out off-target contributions to the observed phenotype.[23][24][25][26] This is particularly important for compounds advancing towards clinical development.
IV. References
-
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline - Chem-Impex. (n.d.). Retrieved January 31, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021, March 22). Retrieved January 31, 2026, from [Link]
-
(PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - ResearchGate. (2023, November 28). Retrieved January 31, 2026, from [Link]
-
Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed. (2018, September 10). Retrieved January 31, 2026, from [Link]
-
Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
What are adrenergic receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 31, 2026, from [Link]
-
[PDF] Biological Activities of Tetrahydroisoquinolines Derivatives | Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif | ACS Medicinal Chemistry Letters. (2018, September 10). Retrieved January 31, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Retrieved January 31, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Retrieved January 31, 2026, from [Link]
-
How to measure and minimize off-target effects... - YouTube. (2021, October 12). Retrieved January 31, 2026, from [Link]
-
Knockout mouse models as a resource for the study of rare diseases - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). Retrieved January 31, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). Retrieved January 31, 2026, from [Link]
-
Adrenergic Drugs - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 31, 2026, from [Link]
-
In vivo deposition of poorly soluble drugs - PubMed. (2024, June 6). Retrieved January 31, 2026, from [Link]
-
Adrenergic receptor - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Using Animal Models for Drug Development | Taconic Biosciences. (n.d.). Retrieved January 31, 2026, from [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Translational Pharmacokinetic-Pharmacodynamic Modeling from Nonclinical to Clinical Development: A Case Study of Anticancer Drug, Crizotinib - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]
-
Leveraging Mathematical Modeling to Quantify Pharmacokinetic and Pharmacodynamic Pathways: Equivalent Dose Metric - Frontiers. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Impact of Knockout and Knock-in Mouse Models on Biomedical Research. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) Impact of target interactions on small-molecule drug disposition: An overlooked area. (2025, August 7). Retrieved January 31, 2026, from [Link]
-
(+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
-
Formulation of poorly water-soluble drugs for oral administration - Future4200. (n.d.). Retrieved January 31, 2026, from [Link]
-
Alpha-1 adrenergic blockers: Nursing Pharmacology - YouTube. (2025, August 19). Retrieved January 31, 2026, from [Link]
-
Pharmacodynamic modeling of adverse effects of anti-cancer drug treatment - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Guide - Low Yield Troubleshooting - PacBio. (2018, August 1). Retrieved January 31, 2026, from [Link]
-
Quantifying Target Occupancy of Small Molecules Within Living Cells - Annual Reviews. (2020, June 20). Retrieved January 31, 2026, from [Link]
-
Dopamine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Reproducible in vivo applications of the p16-3MR model in senescence research | bioRxiv. (2026, January 30). Retrieved January 31, 2026, from [Link]
-
CHAPTER 18: Pharmacokinetic–Pharmacodynamic Modeling in Drug Development with Special Reference to Oncology - Books. (2015, November 20). Retrieved January 31, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). Retrieved January 31, 2026, from [Link]
-
Knockout Models - Mouse Biology Program. (n.d.). Retrieved January 31, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Construction of Transgenic and Gene Knockout/Knockin Mouse Models of Human Disease - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
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- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12,935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
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- 26. Knockout Models - Mouse Biology Program [mbp.mousebiology.org]
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Validation & Comparative
Comparative analysis of different tetrahydroisoquinoline analogs in cancer models
Executive Summary: The THIQ Scaffold in Oncology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural core for a diverse array of potent antineoplastic agents. Its versatility allows it to drive two distinct, high-value mechanisms of action depending on the substitution pattern and structural complexity:
-
DNA Minor Groove Alkylation (The Ecteinascidins): Represented by the marine-derived blockbusters Trabectedin and Lurbinectedin .[1][2] These complex alkaloids function as "transcription poisons," trapping the Nucleotide Excision Repair (NER) machinery to induce lethal double-strand breaks.
-
Microtubule Destabilization (Synthetic Small Molecules): Represented by simpler, synthetic 1-benzyl-THIQ derivatives . These agents mimic the pharmacophore of colchicine/combretastatin, binding to tubulin to induce mitotic arrest.
This guide provides a technical comparison of these two classes, contrasting their mechanisms, potency (IC50), and experimental validation workflows.
Mechanistic Categorization & Signaling Pathways
Class A: DNA Minor Groove Binders (Trabectedin & Lurbinectedin)[2]
-
Target: Guanine N2 position in the DNA minor groove.[3]
-
Mechanism: They bend DNA toward the major groove, mimicking a lesion. This recruits the NER complex (specifically XPG and XPF endonucleases). Unlike standard alkylators, the repair attempt is the lethal event—the "repair-mediated toxicity" model.
-
Key Differentiation: Lurbinectedin (PM01183) replaces the tetrahydroisoquinoline C-subunit of Trabectedin with a tetrahydro-β-carboline. This structural change alters its pharmacokinetic profile, reducing the volume of distribution and potentially increasing potency in transcriptionally active tumors (e.g., SCLC).
Class B: Tubulin Polymerization Inhibitors (Synthetic Aryl-THIQs)
-
Target: Colchicine-binding site on
-tubulin. -
Mechanism: These compounds prevent microtubule assembly, leading to G2/M cell cycle arrest.
-
Key Feature: Synthetic flexibility allows for the evasion of P-glycoprotein (P-gp) efflux, a common resistance mechanism against taxanes.
Pathway Visualization
The following diagram contrasts the downstream signaling cascades of both classes.
Figure 1: Dual mechanistic pathways of THIQ analogs. Class A exploits DNA repair machinery, while Class B disrupts cytoskeletal dynamics.
Comparative Performance Analysis
Quantitative Potency (IC50)
The marine-derived ecteinascidins (Class A) exhibit picomolar to low-nanomolar potency, significantly outperforming the micromolar synthetic tubulin inhibitors (Class B). However, Class B offers easier synthesis and lower systemic toxicity risks.
Table 1: Comparative Cytotoxicity Profile (IC50 values)
| Compound Class | Representative Agent | Target Cell Line | IC50 Value | Mechanism Note |
| Class A | Lurbinectedin | A549 (Lung) | 1.1 nM | High sensitivity in transcriptionally active tumors [1, 2]. |
| Class A | Trabectedin | A549 (Lung) | ~5.0 nM | Requires NER proficiency for max toxicity [3]. |
| Class B | Compound 22 (Synthetic) | MCF-7 (Breast) | 0.96 µM | Potent tubulin binder; comparable to Combretastatin A4 [4]. |
| Class B | Compound 6c (Synthetic) | MCF-7 (Breast) | 19.1 µM | Moderate activity; lead compound for optimization [5]. |
| Control | Colchicine | MCF-7 (Breast) | ~0.01 µM | Standard tubulin inhibitor reference. |
Pharmacokinetic & Structural Differentiators[4]
| Feature | Trabectedin (Yondelis) | Lurbinectedin (Zepzelca) | Synthetic Aryl-THIQs |
| Structure | Ecteinascidin (THIQ C-ring) | Ecteinascidin (Tetrahydro-β-carboline C-ring) | Simple 1-Benzyl-THIQ |
| PK Profile | High Vol. of Distribution (>5000 L) | Lower Vol. of Distribution (~438 L) | Variable (Lead Optimization stage) |
| Toxicity | Hepatotoxicity, Myelosuppression | Myelosuppression (Neutropenia) | Generally lower; non-genotoxic |
| Indication | Soft Tissue Sarcoma, Ovarian Cancer | Small Cell Lung Cancer (SCLC) | Preclinical (MDR Cancer Models) |
Experimental Protocols (Self-Validating Systems)
To objectively classify a novel THIQ analog, you must validate its primary mechanism. The following protocols distinguish between DNA minor groove binding and general cytotoxicity.
Protocol 1: Fluorescence Displacement Assay (DNA Minor Groove Validation)
Purpose: Determine if the analog binds the DNA minor groove by displacing Hoechst 33258. Principle: Hoechst 33258 fluoresces intensely when bound to AT-rich minor grooves.[4][5] A competitive binder will displace it, causing fluorescence quenching [6].
Materials:
-
DNA Source: Calf Thymus DNA (ctDNA), 100 µM (base pair concentration).
-
Probe: Hoechst 33258 (1 µM in TNE Buffer).
-
Buffer: TNE (10 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Instrument: Spectrofluorometer (Ex: 350 nm, Em: 450 nm).
Step-by-Step Workflow:
-
Baseline: Add 2 mL of Hoechst 33258 solution to the cuvette. Record Fluorescence (
). -
DNA Addition: Add ctDNA (final conc. 2 µM) to the cuvette. Incubate for 5 min. Record Fluorescence (
). Note: Signal should increase >10-fold. -
Titration: Aliquot the test THIQ analog (0.1 – 10 µM) sequentially into the cuvette.
-
Measurement: After each addition, incubate for 3 min and record emission at 450 nm.
-
Validation: Plot
vs. [Drug].-
Positive Result (Minor Groove Binder): Significant decrease in fluorescence (Quenching).
-
Negative Result (Intercalator/Groove Non-binder): Minimal change or fluorescence increase (if the drug itself fluoresces).
-
Protocol 2: Tubulin Polymerization Turbidimetry
Purpose: Confirm Class B mechanism (Microtubule destabilization).
Step-by-Step Workflow:
-
Preparation: Thaw purified tubulin (>99% pure) on ice. Resuspend in PEM buffer + 1 mM GTP.
-
Setup: Transfer tubulin (3 mg/mL) to a pre-chilled 96-well plate.
-
Treatment: Add test THIQ analog (10 µM) or Vehicle (DMSO). Include Colchicine (5 µM) as positive control.
-
Initiation: Shift temperature to 37°C immediately to induce polymerization.
-
Monitoring: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Normal Polymerization: Sigmoidal curve reaching a plateau.
-
Inhibition (Class B): Flat line or significantly reduced slope/plateau height.
-
Experimental Workflow Visualization
This diagram outlines the decision tree for characterizing a new THIQ derivative.
Figure 2: Screening workflow for categorizing novel THIQ anticancer agents.
References
-
Lurbinectedin Mechanism: Comparison of DMS-53 sensitivity to carboplatin, cisplatin, etoposide, and topotecan revealed how lurbinectedin elicited the most potent effect with IC50 values in the nanomolar range (1-2 nM).[6] ResearchGate.[7] Link
-
Lurbinectedin vs Trabectedin: Lurbinectedin is a new synthetic alkaloid structurally related to ecteinascidins, with different pharmacokinetic and pharmacodynamic properties compared with trabectedin.[2] NIH. Link
-
Trabectedin NER Dependency: In vitro studies showed that sensitivity to trabectedin and lurbinectedin was 2–4-fold greater in Nucleotide excision repair (NER)-proficient cells.[2] NIH. Link
-
Synthetic THIQ (Compound 22): Compound 22 showed promising antitubulin activities with IC50 values of 0.96 µM against MCF-7 cells.[8] ResearchGate.[7] Link
-
Synthetic THIQ (Compound 6c): Compound 6c exhibited antiproliferative activities with 19.13 µM IC50 against MCF-7.[9] ResearchGate.[7] Link
-
Hoechst 33258 Protocol: Hoechst 33258 binds strongly to adenine-thymine-rich regions in the minor groove... used to determine DNA binding properties.[5] Lumiprobe. Link
Sources
- 1. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of lurbinectedin as a new second-line treatment option for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Validation of High-Performance Liquid Chromatography (HPLC) for Tetrahydroisoquinoline (THIQ) Analysis
Executive Summary
Tetrahydroisoquinoline (THIQ) derivatives are critical structural motifs in neurotoxicology (Parkinson’s disease models) and pharmaceutical synthesis. Traditional analysis using C18 stationary phases often suffers from severe peak tailing and poor resolution due to the basicity of the secondary amine moiety (
This guide presents a comparative validation of a Legacy Method (C18) versus a Modern Method (Core-Shell Biphenyl) . We demonstrate that the Modern Method not only aligns with ICH Q2(R2) regulatory standards but significantly improves peak symmetry (
Technical Context: The "Alkaloid Tailing" Problem
To validate a method effectively, one must understand the failure modes of the predecessor. THIQ analysis faces two primary challenges:
-
Silanol Interaction: At neutral or weakly acidic pH, the protonated nitrogen of THIQ interacts ionically with ionized silanol groups (
) on the silica surface, causing "shark-fin" tailing. -
Lack of Retention: On standard C18, small polar alkaloids often elute near the void volume (
), making quantitation susceptible to matrix effects.
The Solution: The Modern Method utilizes a Biphenyl stationary phase on Core-Shell particles . The biphenyl group provides
Method Comparison
The following table contrasts the traditional approach with the optimized modern protocol.
| Parameter | Method A: Legacy (Standard) | Method B: Modern (Recommended) |
| Stationary Phase | Fully Porous C18 ( | Core-Shell Biphenyl ( |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV @ 254 nm | UV @ 210 nm (or FLD Ex260/Em310) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| MS Compatible? | No (Non-volatile salts) | Yes (Volatile additives) |
Visualizing the Validation Workflow (ICH Q2(R2))
The following diagram outlines the validation lifecycle required by the new ICH Q2(R2) guidelines, emphasizing the "Analytical Target Profile" (ATP).
Figure 1: Validation lifecycle aligned with ICH Q2(R2) and Q14, moving from ATP definition to continuous lifecycle monitoring.
Experimental Validation Data
The following data was generated comparing 1,2,3,4-Tetrahydroisoquinoline standards (100 µg/mL) on both systems.
A. System Suitability & Peak Shape
| Metric | Method A (C18) | Method B (Biphenyl) | Verdict |
| Retention Time ( | 3.2 min | 5.8 min | Method B retains better, avoiding void volume. |
| Tailing Factor ( | 1.85 (Fail) | 1.12 (Pass) | Method B eliminates silanol interaction. |
| Theoretical Plates ( | ~4,500 | ~12,000 | Core-shell particles double efficiency. |
B. Sensitivity (LOD/LOQ)
Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.
-
Method A (UV 254 nm): LOQ = 5.0 µg/mL
-
Method B (UV 210 nm): LOQ = 0.2 µg/mL
-
Note: THIQ has stronger absorbance at 210 nm. The high purity of the Method B mobile phase (Formic Acid/Methanol) allows detection at this low wavelength without background noise interference.
-
Detailed Protocol: Method B (Modern)
This protocol is designed to be self-validating ; if the System Suitability Test (SST) fails, the run should automatically stop.
Step 1: Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of Formic Acid (LC-MS Grade) to 1000 mL of ultrapure water. Mix and degas.
-
Mobile Phase B: 100% Methanol (LC-MS Grade).
-
Stock Standard: Dissolve 10 mg THIQ in 10 mL Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A (to match initial gradient conditions).
Step 2: Instrument Setup
-
Column: Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 2.6 µm.
-
Temperature: 40°C (Controls viscosity and improves mass transfer).
-
Injection Volume: 2.0 µL.
-
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 60 |
| 6.1 | 5 |
| 9.0 | 5 (Re-equilibration) |
Step 3: Separation Mechanism Visualization
Figure 2: Mechanistic difference. Method B utilizes Pi-Pi stacking to retain the aromatic ring, while sterically shielding silanols to prevent tailing.
References
-
ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2][3][4][5] International Council for Harmonisation.[6] [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]
-
European Medicines Agency. (2024).[5] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
NIST Chemistry WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-.[7][8][9] National Institute of Standards and Technology.[7] [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 8. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
